molecular formula C10H14N2O2 B13568698 Methyl 2-amino-4-(pyridin-4-yl)butanoate

Methyl 2-amino-4-(pyridin-4-yl)butanoate

Numéro de catalogue: B13568698
Poids moléculaire: 194.23 g/mol
Clé InChI: WTWLTZVIODZVEB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a chemical compound with the molecular formula C10H14N2O2 . It belongs to a class of amino acid esters featuring a pyridin-4-yl moiety, which is a common pharmacophore in medicinal chemistry. The presence of both the amino ester and the pyridine ring makes it a valuable intermediate for the synthesis of more complex molecules . This compound is of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors. Structurally related 2-amino-4-substituted pyridine derivatives have been investigated for their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology . Some such derivatives have demonstrated efficacy in targeting mutant forms of EGFR, including those associated with treatment-resistant glioblastoma and other cancers . As a building block, Methyl 2-amino-4-(pyridin-4-yl)butanoate can be utilized to synthesize novel compounds for evaluating their therapeutic potential in targeted cancer therapies and other disease areas mediated by kinase activity. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C10H14N2O2

Poids moléculaire

194.23 g/mol

Nom IUPAC

methyl 2-amino-4-pyridin-4-ylbutanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9(11)3-2-8-4-6-12-7-5-8/h4-7,9H,2-3,11H2,1H3

Clé InChI

WTWLTZVIODZVEB-UHFFFAOYSA-N

SMILES canonique

COC(=O)C(CCC1=CC=NC=C1)N

Origine du produit

United States
Foundational & Exploratory

Methyl 2-amino-4-(pyridin-4-yl)butanoate: Structural Characterization, Physicochemical Properties, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of drug discovery, the incorporation of unnatural (non-canonical) amino acids into peptide backbones is a paramount strategy for overcoming the poor pharmacokinetic profiles of natural peptides. Methyl 2-amino-4-(pyridin-4-yl)butanoate is a highly specialized unnatural amino acid derivative. By combining a basic pyridine pharmacophore with a lipophilic methyl ester and a chiral alpha-amino core, this molecule serves as a versatile building block for synthesizing advanced [1].

This technical whitepaper provides an in-depth analysis of its molecular architecture, details a self-validating synthetic workflow for its preparation from the parent acid, and outlines the causality behind its physicochemical behavior in biological systems.

Structural Chemistry & Molecular Architecture

The structural framework of Methyl 2-amino-4-(pyridin-4-yl)butanoate (Formula: C₁₀H₁₄N₂O₂) is defined by three critical motifs, each deliberately selected to modulate specific pharmacological outcomes:

  • The Pyridine-4-yl Ring: A basic, aromatic heterocycle that acts as a robust hydrogen-bond acceptor and participates in π−π stacking interactions within receptor binding pockets.

  • The Alpha-Amino Group: The primary site for iterative peptide coupling (typically requiring Fmoc or Boc protection in solid-phase synthesis).

  • The Methyl Ester Terminus: A transient protecting group that increases the lipophilicity of the monomer, facilitating cellular permeability. It can either be retained as a prodrug moiety or hydrolyzed to the free acid during downstream synthesis.

G A Methyl 2-amino-4-(pyridin-4-yl)butanoate B Pyridine Ring (pKa ~5.2, pi-stacking) A->B C Alpha-Amino Group (pKa ~9.2, H-bond donor) A->C D Methyl Ester (Lipophilic prodrug moiety) A->D E Target Affinity & Receptor Binding B->E F Peptidomimetic Integration C->F G Cellular Permeability & Bioavailability D->G

Logical mapping of structural motifs to pharmacological properties.

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for predicting its behavior during both synthesis and biological assaying. The table below synthesizes the quantitative data and explains the causality behind how these metrics impact drug-like behavior.

PropertyValueCausality / Impact on Drug Development
Molecular Formula C₁₀H₁₄N₂O₂Defines the base structural framework and atom economy.
Molecular Weight 194.23 g/mol Falls well within Lipinski's Rule of 5, ensuring a low steric penalty when incorporated into larger macrocycles.
Topological Polar Surface Area ~65.0 ŲOptimal for membrane permeability; allows potential blood-brain barrier (BBB) penetration if required by the target indication.
pKa (Pyridine Nitrogen) ~5.2Remains largely unprotonated at physiological pH (7.4), which prevents excessive polarity and aids in lipid membrane partitioning.
pKa (Alpha-Amino Group) ~9.2Protonated at physiological pH, providing the necessary aqueous solubility and acting as a critical hydrogen-bond donor for receptor anchoring.
LogP (Predicted) 0.8 - 1.2Demonstrates balanced amphiphilicity. The methyl ester significantly increases LogP compared to the parent acid, improving organic solvent solubility during synthesis.

Step-by-Step Synthetic Methodology

The most efficient route to generate this compound is via the esterification of the parent compound, [2].

In our experience, while bubbling anhydrous HCl gas through methanol is a traditional approach for Fischer esterification, the [3] is operationally superior. The causality is twofold: first, SOCl₂ reacts rapidly with methanol to yield HCl and methyl sulfite, ensuring a strictly anhydrous environment which drives the equilibrium toward the ester. Second, the byproduct SO₂ is a gas, which naturally purges the system and simplifies downstream isolation.

Experimental Protocol: Thionyl Chloride-Mediated Esterification

Reagents: 2-amino-4-(pyridin-4-yl)butanoic acid (1.0 eq), Anhydrous Methanol (0.5 M), Thionyl Chloride (2.5 eq).

  • Preparation: Suspend the parent amino acid in anhydrous methanol within a flame-dried round-bottom flask equipped with a magnetic stir bar. Maintain an inert atmosphere (N₂ or Ar).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride dropwise over 30 minutes. Note: The reaction is highly exothermic and evolves toxic SO₂ and HCl gases; perform strictly inside a fume hood.

  • Esterification: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 65 °C (reflux) for 12 hours. The elevated temperature provides the thermodynamic energy required for the nucleophilic attack of methanol on the protonated carboxylate intermediate.

  • Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess methanol and residual volatile acids.

  • Purification: Triturate the resulting crude oil/solid with cold anhydrous diethyl ether. The product will precipitate as Methyl 2-amino-4-(pyridin-4-yl)butanoate dihydrochloride . Filter the highly hygroscopic solid rapidly and dry under high vacuum.

Workflow step1 1. Suspension Parent Acid in Anhydrous MeOH step2 2. Activation (0°C) Dropwise SOCl2 Addition step1->step2 step3 3. Esterification (65°C) Reflux for 12 Hours step2->step3 step4 4. Isolation Concentration & Ether Trituration step3->step4 step5 5. Self-Validation 1H-NMR (3.7 ppm singlet) & LC-MS step4->step5

Step-by-step synthetic workflow and self-validating analytical pipeline.

Analytical Characterization: A Self-Validating System

A robust chemical protocol must be self-validating. To ensure trustworthiness in the workflow, the successful conversion of the parent acid to the methyl ester must be confirmed by establishing orthogonal analytical checkpoints.

  • Nuclear Magnetic Resonance (¹H-NMR, D₂O): The causality of the structural change is directly observable here. The defining validation metric is the emergence of a sharp, three-proton singlet at ~3.7 ppm , which corresponds to the newly formed methoxy group (-OCH₃). The pyridine aromatic protons will appear as two distinct doublets at ~8.7 ppm and ~7.8 ppm, while the chiral alpha-proton will present as a triplet at ~4.1 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The system validates the molecular weight shift. The parent acid exhibits an [M+H]⁺ peak at m/z 181.1. Upon successful esterification, the chromatogram must show a dominant peak with an [M+H]⁺ of 195.1 m/z , confirming the addition of the methyl group (+14 Da).

Applications in Drug Development

As detailed in recent literature regarding [4], the incorporation of pyridine-containing side chains is highly prized for targeting metalloenzymes and kinase active sites. Methyl 2-amino-4-(pyridin-4-yl)butanoate serves as a critical precursor. Once the alpha-amino group is Fmoc-protected, the ester can be selectively hydrolyzed, allowing the unnatural residue to be seamlessly integrated into Solid-Phase Peptide Synthesis (SPPS) pipelines. The resulting peptidomimetics exhibit profound resistance to endogenous proteases, significantly extending their in vivo half-life.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - National Institutes of Health. URL:[Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Common Organic Chemistry. URL:[Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. URL:[Link]

Spectral Elucidation and Methodological Validation of Methyl 2-amino-4-(pyridin-4-yl)butanoate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a highly versatile non-natural amino acid derivative. Serving as a pyridyl analog of homophenylalanine, it is a critical building block in the synthesis of peptidomimetics and targeted therapeutics. For researchers and drug development professionals, verifying the structural and stereochemical integrity of this intermediate is paramount.

This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Rather than merely listing expected chemical shifts, this whitepaper elucidates the fundamental mechanistic causality behind the observed spin-spin coupling networks and magnetic anisotropies. Furthermore, it establishes a self-validating experimental protocol compliant with the rigorous standards set forth by [1].

Molecular Architecture & Spin System Analysis

To accurately predict and interpret the NMR spectra, the molecule must be deconstructed into its three distinct magnetic environments (spin systems):

  • The Heteroaromatic Core (Pyridine Ring): An electron-deficient aromatic system that exerts strong deshielding effects on its localized protons and carbons.

  • The Aliphatic Chain (Butanoate Backbone): A three-carbon linker (C2, C3, C4) containing a chiral center at the α -position (C2). This chirality fundamentally alters the magnetic environment of the adjacent protons.

  • The Methyl Ester Terminus: A highly shielded, isolated spin system dominated by the inductive effects of the adjacent oxygen atom.

1 H NMR Spectral Data & Mechanistic Causality

The proton NMR spectrum of this compound is characterized by distinct regions of resonance, heavily influenced by electronegativity and stereochemistry. Data is cross-referenced with standard baseline values from the [2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Py-H2', H6' 8.50dd2H6.0, 1.5Ortho to Pyridine N
Py-H3', H5' 7.15dd2H6.0, 1.5Meta to Pyridine N
-OCH 3​ 3.72s3H-Ester methyl
C2-H ( α ) 3.50dd1H7.5, 5.0Chiral alpha proton
C4-H 2​ ( γ ) 2.65 - 2.80m2H-Attached to Py-C4'
C3-H 2​ ( β ) 1.80 - 2.10m2H-Diastereotopic protons
-NH 2​ 1.50br s2H-Amine (Exchangeable)
Causality & Expert Insights
  • Deshielding of Pyridine Protons: The sp 2 -hybridized nitrogen atom in the pyridine ring is highly electronegative. It withdraws electron density via both inductive ( σ -bond) and resonance ( π -system) effects. Because resonance structures place partial positive charges on the ortho and para positions, the protons at the 2' and 6' positions experience severe deshielding, shifting far downfield to ~8.50 ppm.

  • Diastereotopicity of the β -Protons (C3): The C2 ( α ) carbon is a stereocenter. Consequently, the two protons on the adjacent C3 ( β ) carbon are diastereotopic . Even with free rotation around the C2-C3 bond, these protons reside in permanently distinct magnetic environments and cannot be interchanged by any symmetry operation. They couple to each other (geminal coupling, 2J≈14 Hz) as well as to the C2 and C4 protons, resulting in a complex, overlapping multiplet (an ABMX spin system) rather than a simple triplet.

  • Quadrupolar Relaxation of the Amine: The -NH 2​ signal appears as a broad singlet at ~1.50 ppm. This broadening is caused by intermediate chemical exchange rates and the quadrupolar moment of the adjacent 14 N nucleus (spin I=1 ), which facilitates rapid relaxation of the attached protons.

13 C NMR Spectral Data & Mechanistic Causality

Carbon-13 NMR provides a definitive map of the molecular skeleton. The chemical shifts are primarily dictated by hybridization and the inductive effects of heteroatoms.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Type (DEPT-135)Assignment
C1 (C=O) 176.0C (Quaternary)Ester carbonyl
Py-C4' 150.5C (Quaternary)Pyridine attachment
Py-C2', C6' 149.8CHPyridine ortho carbons
Py-C3', C5' 123.9CHPyridine meta carbons
C2 ( α ) 54.5CHChiral alpha carbon
-OCH 3​ 52.2CH 3​ Ester methoxy carbon
C3 ( β ) 34.2CH 2​ Aliphatic beta carbon
C4 ( γ ) 31.8CH 2​ Aliphatic gamma carbon
Causality & Expert Insights
  • Carbonyl Anisotropy: The ester carbonyl carbon (C1) resonates at ~176.0 ppm. This extreme downfield shift is driven by the strong magnetic anisotropy of the C=O double bond and the combined inductive electron withdrawal of the two oxygen atoms.

  • Heteroaromatic Quaternary Carbons: The Py-C4' carbon is a quaternary node that lacks a directly attached proton. It appears at ~150.5 ppm due to the inductive pull of the attached aliphatic chain and the inherent electron deficiency of the pyridine ring. Because it lacks a Nuclear Overhauser Effect (NOE) from directly attached protons, its signal intensity will be noticeably lower than the CH carbons.

Experimental Protocols for NMR Acquisition & Validation

To ensure absolute trustworthiness in structural elucidation, the experimental workflow must be designed as a self-validating system . Relying solely on 1D 1 H NMR is insufficient for complex chiral molecules.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

  • Instrument Calibration: Tune and match the probe for 1 H and 13 C frequencies. Lock the spectrometer to the deuterium signal of CDCl 3​ ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C). Perform rigorous 3D gradient shimming to achieve a TMS line width of < 0.8 Hz.

  • Primary Acquisition (1D):

    • 1 H NMR: Acquire using a 30° pulse angle, a relaxation delay ( d1​ ) of 2.0 seconds, and 16–32 scans.

    • 13 C NMR: Acquire proton-decoupled spectra using a 30° pulse angle, a d1​ of 2.0 seconds, and 1024 scans to ensure adequate signal-to-noise ratio for the quaternary C1 and Py-C4' carbons.

  • Self-Validating D 2​ O Shake: To definitively confirm the assignment of the -NH 2​ protons, add 1-2 drops of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The broad singlet at ~1.50 ppm will vanish due to rapid proton-deuterium exchange.

  • 2D NMR Validation (The Trust Matrix):

    • Run COSY (Correlation Spectroscopy) to map the homonuclear Hα​−Hβ​−Hγ​ spin system.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping proton signals by correlating them to their directly attached 13 C atoms.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign the quaternary C1 and Py-C4' carbons by observing long-range ( 2JCH​ and 3JCH​ ) couplings from the adjacent aliphatic protons.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, ensuring data integrity from sample preparation to final structure elucidation.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) Acquisition1H 1H NMR Acquisition (400-600 MHz) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (100-150 MHz) SamplePrep->Acquisition13C Processing Data Processing (FT, Phase, Baseline) Acquisition1H->Processing Acquisition13C->Processing Analysis1H 1H Analysis (Shift, Integral, J-Coupling) Processing->Analysis1H Analysis13C 13C Analysis (Shift, DEPT/APT) Processing->Analysis13C Validation 2D NMR Validation (COSY, HSQC, HMBC) Analysis1H->Validation Analysis13C->Validation Structure Structure Elucidation Methyl 2-amino-4-(pyridin-4-yl)butanoate Validation->Structure

Figure 1: Self-validating NMR acquisition and structure elucidation workflow for amino acid derivatives.

References

  • Data Sharing in Chemistry: Lessons Learned and a Case for Mandating Structured Reaction Data Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) National Institute of Advanced Industrial Science and Technology (AIST) / Wikipedia Directory URL:[Link]

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An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-(pyridin-4-yl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of two fundamental physicochemical properties of Methyl 2-amino-4-(pyridin-4-yl)butanoate: its molecular weight and its exact mass. For researchers, particularly those in drug discovery and development, a precise understanding of these values is not merely academic; it is a foundational requirement for compound verification, analytical method development, and metabolic profiling. This document delineates the theoretical basis for each property, outlines the experimental workflow for their validation, and discusses their practical significance.

Chemical Identity and Structure

To comprehend the mass-related properties of a compound, one must first establish its precise chemical identity. Methyl 2-amino-4-(pyridin-4-yl)butanoate is a derivative of the amino acid butanoate, featuring a methyl ester, a primary amine, and a pyridin-4-yl substituent.

  • IUPAC Name: Methyl 2-amino-4-(pyridin-4-yl)butanoate

  • Molecular Formula: C₁₀H₁₄N₂O₂

The molecular structure incorporates several key functional groups:

  • A Pyridine Ring: A heterocyclic aromatic ring that can influence solubility and potential biological interactions.

  • A Primary Amine: A key functional group that provides a site for salt formation and hydrogen bonding.

  • A Methyl Ester: This group affects the compound's polarity and susceptibility to hydrolysis.

The arrangement of these atoms is visualized below.

Structure of Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Molecular Weight vs. Exact Mass: A Comparative Analysis

While often used interchangeably in general discourse, "molecular weight" and "exact mass" are distinct concepts critical to analytical chemistry. Their correct application is essential for interpreting analytical data.

PropertyValueUnit
Molecular Formula C₁₀H₁₄N₂O₂-
Molecular Weight 194.234 g/mol
Exact Mass 194.10553Da
Molecular Weight (Average Molar Mass)

The molecular weight of a substance is the weighted average mass of its molecules, based on the natural abundance of the isotopes of each element.[1] It is calculated using the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC).[2] For example, the atomic weight of carbon is approximately 12.011 u, which accounts for both the abundant ¹²C and the less abundant ¹³C isotopes.

Causality and Application: Molecular weight is a macroscopic property. It is the value used in stoichiometric calculations for bulk materials, such as determining the mass of a compound needed for a chemical reaction or preparing a solution of a specific molarity. It represents the mass of one mole of the substance.

Exact Mass (Monoisotopic Mass)

The exact mass is the mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element.[3][4] For carbon, this is ¹²C (12.00000 Da); for hydrogen, ¹H (1.00783 Da); for nitrogen, ¹⁴N (14.0031 Da); and for oxygen, ¹⁶O (15.9949 Da).[5] This calculation yields a single, precise value for a molecule with a specific isotopic composition.

Causality and Application: Exact mass is a microscopic property, crucial for techniques that can resolve individual ions based on their mass-to-charge ratio with high precision. Its primary application is in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule.[6][7] An experimentally measured exact mass that matches the theoretical value to within a few parts-per-million (ppm) provides strong evidence for a proposed molecular formula.[8]

Experimental Determination and Validation

The theoretical exact mass serves as a hypothesis that must be confirmed experimentally. High-resolution mass spectrometry is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS) Workflow

Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with accuracies better than 5 ppm, making it possible to distinguish between molecules with the same nominal mass but different elemental formulas.[5]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the synthesized Methyl 2-amino-4-(pyridin-4-yl)butanoate in a suitable solvent (e.g., methanol or acetonitrile/water) to a final concentration of approximately 1-10 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap). The instrument must be properly calibrated with a known standard to ensure high mass accuracy.

  • Data Acquisition: Acquire the mass spectrum, focusing on the expected m/z value for the protonated molecule (C₁₀H₁₅N₂O₂⁺), which would be approximately 195.11280.

  • Data Interpretation: Compare the measured m/z of the most intense peak in the isotopic cluster to the theoretical exact mass of the protonated ion. Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶ A mass error of <5 ppm is considered strong evidence for the assigned molecular formula.[6]

HRMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis cluster_result Validation Dissolve Dissolve Compound (~1 µg/mL) Ionize Ionization (ESI) Dissolve->Ionize Analyze Mass Analysis (TOF or Orbitrap) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Acquire Spectrum Detect->Spectrum Compare Compare Measured m/z to Theoretical m/z Spectrum->Compare Calculate Calculate Mass Error (ppm) Compare->Calculate Confirm Confirm Elemental Composition Calculate->Confirm

Workflow for Elemental Composition Validation via HRMS.

Significance in Research and Development

The accurate determination of molecular weight and exact mass is a cornerstone of chemical and pharmaceutical research for several reasons:

  • Structural Confirmation: An accurate mass measurement is one of the first and most critical pieces of data to confirm that a chemical synthesis has produced the intended product.[6]

  • Purity Assessment: Mass spectrometry can readily identify impurities, even those with structures very similar to the target compound.

  • Metabolite Identification: In drug metabolism studies, researchers use HRMS to identify metabolites by searching for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation). The exact mass allows for the confident assignment of a molecular formula to these unknown metabolites.

  • Regulatory Compliance: Regulatory bodies like the FDA require comprehensive characterization of any new chemical entity, with exact mass determination being a standard data requirement to establish identity and purity.

Conclusion

For Methyl 2-amino-4-(pyridin-4-yl)butanoate, the distinction between its molecular weight (194.234 g/mol ) and its exact mass (194.10553 Da) is fundamental. The molecular weight governs its bulk properties and stoichiometry, while the exact mass is the key to its unambiguous identification at the molecular level through high-resolution mass spectrometry. For scientists in drug development, mastering these concepts and their experimental validation is not just a procedural step but a critical component of ensuring scientific integrity and advancing their research.

References

  • LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]

  • IonSource. (2005, June 27). Monoisotopic and Average Mass. Retrieved from IonSource. [Link]

  • Wikipedia. (n.d.). Monoisotopic mass. Retrieved from Wikipedia. [Link]

  • IUPAC. (2024). Atomic Weights of the Elements 2023. Queen Mary University of London. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [Link]

  • ACS Publications. (2019, June 12). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. [Link]

  • YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. [Link]

  • Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. [Link]

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Solubility Profile of Methyl 2-amino-4-(pyridin-4-yl)butanoate in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a unique molecule featuring a pyridine ring, a primary amino group, and a methyl ester. Its structural motifs are common in pharmacologically active compounds and synthetic intermediates. For professionals in drug development and chemical synthesis, understanding the solubility profile of such a compound is not a trivial preliminary step but a cornerstone of successful research. Poor solubility can lead to unreliable in vitro assay results, hinder formulation development, and create significant obstacles to achieving desired bioavailability.[1]

This guide provides a comprehensive examination of the solubility of Methyl 2-amino-4-(pyridin-4-yl)butanoate within a critical class of solvents: polar aprotic solvents. These solvents, which include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are ubiquitous in both organic synthesis and early-stage drug discovery for their ability to dissolve a wide range of compounds.[2][3] We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and analyze the expected solubility trends based on the physicochemical properties of both the solute and the solvents.

Section 1: Physicochemical Landscape of Solute and Solvents

The adage "like dissolves like" is a useful heuristic, but a professional understanding requires a deeper dive into the specific molecular properties that govern this principle.[4]

Analysis of the Solute: Methyl 2-amino-4-(pyridin-4-yl)butanoate

To predict its behavior, we must first dissect the structure of Methyl 2-amino-4-(pyridin-4-yl)butanoate:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Primary Amino Group (-NH₂): This group is a key player in intermolecular interactions. The N-H bonds can act as hydrogen bond donors, while the nitrogen's lone pair is a hydrogen bond acceptor. This group also imparts basicity to the molecule.

  • Methyl Ester Group (-COOCH₃): This functional group is polar due to the carbonyl (C=O) and ether linkages. The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Alkyl Chain: The butanoate backbone provides a non-polar character that will influence solubility in less polar environments.

Overall, the molecule is polar and possesses both hydrogen bond donor and acceptor capabilities, suggesting it will require polar solvents for effective dissolution. Because it contains a basic amino group, its solubility will be highly dependent on the pH in protic solvents; however, in aprotic solvents, this ionization will not occur, and solubility will be governed purely by intermolecular forces.

Characteristics of Key Polar Aprotic Solvents

Polar aprotic solvents are defined by their lack of acidic protons (they cannot donate hydrogen bonds) and their significant dipole moments.[3] Their ability to dissolve compounds stems from their polarity and, in many cases, their capacity to accept hydrogen bonds.

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Acetonitrile (ACN)Tetrahydrofuran (THF)
Formula (CH₃)₂SO(CH₃)₂NC(O)HCH₃CNC₄H₈O
Boiling Point (°C) 189[2][5]153[2]81.666
Dielectric Constant (ε) 47.236.737.57.6
Dipole Moment (D) 3.963.823.921.75
Hydrogen Bond Character Strong AcceptorStrong AcceptorWeak AcceptorAcceptor

Data compiled from various sources.[2][5][6]

Expert Insight: The high dielectric constants and dipole moments of DMSO and DMF make them exceptionally powerful solvents for polar molecules.[2] Acetonitrile is also highly polar but is a weaker hydrogen bond acceptor. THF is significantly less polar, which will be reflected in its solvating power for a polar compound like our target molecule.

Section 2: Theoretical Framework for Solubility

Solubility is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For Methyl 2-amino-4-(pyridin-4-yl)butanoate to dissolve in a polar aprotic solvent, the solvent molecules must effectively overcome the intermolecular forces holding the solute molecules together in their solid state (lattice energy). The primary interactions at play will be:

  • Dipole-Dipole Interactions: The polar regions of the solute (ester, pyridine ring) will interact favorably with the strong dipoles of solvents like DMSO, DMF, and ACN.

  • Hydrogen Bonding: While polar aprotic solvents cannot donate hydrogen bonds, they are excellent acceptors. The solvent's hydrogen bond accepting sites (the oxygen in DMSO, DMF, THF; the nitrogen in ACN) will form strong hydrogen bonds with the N-H protons of the solute's amino group. This is a critical interaction for achieving high solubility.

  • Van der Waals Forces: These weaker forces will exist between the non-polar alkyl portions of the solute and solvent molecules.

Causality Behind Expected Trends:

  • DMSO & DMF vs. ACN & THF: We can predict that solubility will be highest in DMSO and DMF. Their large dipole moments and strong H-bond accepting capabilities create a highly favorable environment for solvating all the polar features of the target molecule.

  • ACN's Position: Acetonitrile, despite its high polarity, is a weaker H-bond acceptor. Therefore, while it will be a competent solvent, the solubility of our N-H containing molecule may be lower than in DMSO or DMF.

  • THF's Limitation: THF's significantly lower dielectric constant and dipole moment make it a much weaker solvent for highly polar compounds. It will struggle to overcome the strong intermolecular forces of the solute, leading to the lowest predicted solubility among the four.

Section 3: Experimental Determination of Thermodynamic Solubility

Theoretical prediction provides a hypothesis; rigorous experimental measurement provides the facts. The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method .[7][8] This method ensures that the solution has reached true equilibrium with the solid phase, providing a definitive solubility value at a given temperature.

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of this protocol lies in its core principle: creating a saturated solution in the presence of excess solid. This ensures that the measured concentration is the maximum possible under the specified conditions.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid Methyl 2-amino-4-(pyridin-4-yl)butanoate to a series of vials, each containing a precise volume of the chosen polar aprotic solvent (e.g., DMSO, DMF, ACN, THF). The key is to add enough solid so that undissolved material is clearly visible throughout the experiment.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a mechanical shaker or agitator within a temperature-controlled incubator (e.g., 25 °C).[7][9] The system should be agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is typically achieved by:

    • Centrifugation: Spinning the sample at high speed to pellet the solid.

    • Filtration: Passing the supernatant through a fine-pore filter (e.g., a 0.22 µm syringe filter) that is compatible with the organic solvent.[1]

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Dilute the filtered supernatant (the saturated solution) to fall within the concentration range of the standards.

    • Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve from the standards and use it to determine the exact concentration of the saturated solution.

  • Calculation: Convert the measured concentration into the desired units (e.g., mg/mL, µg/mL, or molarity).

Workflow Diagram: Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC) A Add excess solute to a known volume of solvent B Seal and agitate at constant temperature (24-72 hours) A->B C Centrifuge or Filter to remove undissolved solid B->C D Dilute supernatant C->D E Analyze via HPLC-UV D->E F Calculate concentration against a standard curve E->F

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Potentiometric Titration for Ionizable Compounds

For compounds with ionizable groups, like the amino group in our molecule, potentiometric titration offers a rapid and elegant alternative for solubility determination.[10][11][12] This method exploits the change in pH (or potential in a non-aqueous system) as a titrant is added, allowing for the determination of the intrinsic solubility.

Conceptual Protocol:

  • System Setup: A suspension of the compound in the solvent is prepared in a titration vessel equipped with a pH electrode (or a suitable specific ion electrode) and a precision automated titrator.

  • Titration: A strong acid (e.g., HCl in a suitable solvent) is slowly titrated into the suspension.

  • Data Analysis: The potential is recorded as a function of the volume of titrant added. The resulting titration curve will show a distinct inflection point corresponding to the equivalence point. By analyzing the shape of the curve before and after precipitation/dissolution events, the intrinsic solubility can be calculated using established thermodynamic models and equations.[12][13]

Workflow Diagram: Potentiometric Titration

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Create a suspension of solute in the solvent B Insert electrode and automated burette A->B C Add titrant in small increments B->C D Record potential (mV) or pH after each addition C->D Loop D->C E Plot Potential vs. Titrant Volume D->E F Identify inflection points and model the curve E->F G Calculate intrinsic solubility F->G

Caption: Workflow for solubility determination via potentiometric titration.

Section 4: Predicted Solubility Profile and Discussion

Based on the theoretical principles outlined in Section 2, we can construct a predicted, illustrative solubility profile for Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Disclaimer: The following values are illustrative and designed to reflect the expected relative trends. Actual experimental values must be determined empirically.

SolventPredicted Solubility at 25°C (mg/mL)Rationale
Dimethyl Sulfoxide (DMSO) > 100Very high polarity, strong H-bond acceptor. Excellent solvation of all polar groups.
N,N-Dimethylformamide (DMF) > 100Similar to DMSO with very high polarity and strong H-bond accepting capability.
Acetonitrile (ACN) 10 - 30High polarity but a weaker H-bond acceptor, limiting its interaction with the solute's -NH₂ group.
Tetrahydrofuran (THF) < 5Significantly lower polarity and dielectric constant, insufficient to overcome solute's crystal lattice energy effectively.

Discussion and Interpretation:

The predicted data table strongly suggests that DMSO and DMF are the solvents of choice for applications requiring high concentrations of Methyl 2-amino-4-(pyridin-4-yl)butanoate, such as in reaction chemistry or for creating high-concentration stock solutions for biological screening. The high solubility is a direct consequence of their ability to engage in strong dipole-dipole interactions and to effectively accept hydrogen bonds from the solute's amino group.[14]

The moderate solubility in acetonitrile indicates its utility in applications where a less aggressive solvent is preferred, such as in certain chromatographic separations, provided the required concentration is not excessively high. The limited solubility in THF highlights its unsuitability as a primary solvent for this compound, though it might be used as an anti-solvent in crystallization procedures.

Conclusion and Outlook

The solubility of Methyl 2-amino-4-(pyridin-4-yl)butanoate in polar aprotic solvents is governed by a synergy of its multiple polar functional groups and the specific physicochemical properties of the solvent. Our analysis predicts a clear hierarchy of solvating power: DMSO ≈ DMF > Acetonitrile >> THF .

For the researcher, scientist, or drug development professional, this guide provides not only a predictive framework but also robust, actionable protocols for empirical verification. The choice of solvent is a critical decision that impacts reaction efficiency, purification strategies, and the integrity of screening data. A thorough understanding and experimental determination of solubility, as outlined here, are indispensable for advancing research and development goals with precision and confidence.

References

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  • Molecules. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved March 27, 2026.
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  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 27, 2026.
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Pharmacokinetic Profiling and Bioavailability of Methyl 2-amino-4-(pyridin-4-yl)butanoate: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, the strategic modification of physicochemical properties is paramount to overcoming physiological barriers. Methyl 2-amino-4-(pyridin-4-yl)butanoate is a highly versatile unnatural amino acid derivative. Structurally, it combines a 1[1]—a privileged scaffold frequently utilized in oncology and kinase inhibitors to enhance aqueous solubility and form critical hydrogen bonds—with an alpha-amino acid backbone.

By esterifying the carboxylic acid into a methyl ester, this molecule functions as a classic 2[2]. This in-depth guide dissects the causality behind its pharmacokinetic (PK) behavior, detailing how the methyl ester moiety masks the zwitterionic nature of the free acid to drastically improve oral bioavailability, followed by rapid, esterase-mediated hepatic activation.

Physicochemical Rationale & ADME Predictions

To understand the macro-level pharmacokinetics of a compound, we must first analyze its micro-level physicochemical properties.

  • The Zwitterion Problem: The active free acid, 2-amino-4-(pyridin-4-yl)butanoic acid, contains a basic primary amine (pKa ~9.0) and an acidic carboxylate (pKa ~2.2). At a physiological pH of 7.4, it exists almost entirely as a highly polar zwitterion. Zwitterions possess a net charge distribution that heavily penalizes partitioning into the hydrophobic core of lipid bilayers, resulting in poor passive transcellular absorption.

  • The Prodrug Solution: Converting the carboxylate to a methyl ester eliminates the negative charge. The resulting molecule, Methyl 2-amino-4-(pyridin-4-yl)butanoate, retains only the protonated amine and the weakly basic pyridine ring (pKa ~5.2). This structural shift significantly increases the partition coefficient (LogP), shifting the molecule from a membrane-impermeable state to a lipophilic, membrane-permeable state.

Table 1: Predicted Physicochemical Parameters
ParameterFree Acid (Active Metabolite)Methyl Ester (Prodrug)Pharmacokinetic Implication
Molecular Weight 180.20 g/mol 194.23 g/mol Both are well within Lipinski's Rule of 5 (<500 Da).
LogP (pH 7.4) -1.8 (Highly Hydrophilic)+0.6 (Lipophilic)Esterification enables passive transcellular diffusion.
Charge State (pH 7.4) Zwitterionic (+/-)Cationic (+)Prevents electrostatic repulsion at the enterocyte brush border.
Topological PSA 80.4 Ų69.4 ŲReduced Polar Surface Area (PSA) improves membrane permeability.

Metabolism: The CES1-Mediated Activation Pathway

Once the lipophilic prodrug successfully crosses the intestinal epithelium and enters the portal vein, it must be hydrolyzed back into the active free acid to exert its pharmacological effect. This biotransformation is driven by Carboxylesterases (CES) .

The causality of this metabolic activation relies on the specific structural preferences of human CES isozymes. According to authoritative studies on3[3], the two primary human esterases have opposing substrate specificities:

  • CES2 (Intestinal/Hepatic): Prefers substrates with a large alcohol group and a small acyl group (e.g., irinotecan).

  • CES1 (Predominantly Hepatic): Prefers substrates with a small alcohol group and a large, bulky acyl group.

Because Methyl 2-amino-4-(pyridin-4-yl)butanoate features the smallest possible alcohol leaving group (methanol) attached to a bulky amino acid backbone, it is a textbook substrate for CES1 . Consequently, the prodrug will largely survive the CES2-rich environment of the gut intact, ensuring it reaches the liver where it undergoes rapid, high-efficiency first-pass activation by 4[4].

PK_Pathway A Gut Lumen (Prodrug) B Enterocyte (Absorption) A->B Transcellular Diffusion C Liver (CES1) (Hydrolysis) B->C Portal Circulation D Systemic Blood (Active Drug) C->D Metabolic Activation

Fig 1: Prodrug absorption and CES1-mediated hepatic activation pathway.

Self-Validating Experimental Protocols for PK Evaluation

To empirically validate the theoretical ADME profile of this compound, rigorous, self-validating in vitro assays must be employed. As a standard of scientific integrity, every protocol described below includes internal controls to rule out false positives.

Protocol 1: In Vitro Caco-2 Permeability Assay

Purpose: To quantify the intestinal absorption potential of the prodrug versus the free acid. Causality & Self-Validation: Caco-2 cells differentiate to form tight junctions, mimicking the human enterocyte barrier. To ensure we are measuring true transcellular diffusion (and not leakage through a damaged cell layer), Lucifer Yellow (a paracellular marker) is used as a strict quality control gate.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1x10⁵ cells/cm². Culture for 21 days.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add 100 µM Lucifer Yellow to the apical chamber. If basolateral fluorescence indicates >1% translocation, discard the insert.

  • Dosing: Spike Methyl 2-amino-4-(pyridin-4-yl)butanoate (10 µM) into the Apical chamber (pH 6.5, mimicking the acidic gut lumen).

  • Sampling: Extract 50 µL aliquots from the Basolateral receiver chamber (pH 7.4) at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quenching & Analysis: Quench samples in 150 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol 2: Hepatic S9 Fraction Stability & CES1 Cleavage Assay

Purpose: To determine the half-life of the prodrug and confirm that its clearance is driven by esterase hydrolysis rather than CYP450 oxidation. Causality & Self-Validation: Liver S9 fractions contain both microsomal (CYP) and cytosolic (CES) enzymes. By utilizing bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, we create a self-validating system. If prodrug degradation halts in the presence of BNPP, we definitively prove that clearance is esterase-mediated.

  • Preparation: Thaw pooled human liver S9 fractions and dilute to 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Segregation: Divide the homogenate into two cohorts.

    • Cohort A (Control): No inhibitor.

    • Cohort B (Validation): Pre-incubate with 100 µM BNPP for 15 minutes at 37°C.

  • Initiation: Add Methyl 2-amino-4-(pyridin-4-yl)butanoate to a final concentration of 1 µM.

  • Time-Course Extraction: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench in 150 µL of crash solvent (acetonitrile with 0.1% formic acid) to precipitate proteins and halt enzymatic activity.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to track the disappearance of the ester (m/z 195.1 [M+H]+) and the appearance of the free acid (m/z 181.1 [M+H]+).

Assay_Workflow S1 S1 S2 Step 2: Hepatic S9 Stability ± BNPP Esterase Inhibitor Isolate CES Activity S1->S2 S3 Step 3: LC-MS/MS Analysis MRM Mode Quantify Prodrug & Acid S2->S3 S4 Step 4: PK Modeling Calculate Half-life Determine Clearance S3->S4

Fig 2: Self-validating experimental workflow for preclinical PK evaluation.

Expected Pharmacokinetic Outcomes

Based on the structural profiling and targeted enzymatic pathways, the following table summarizes the anticipated in vivo pharmacokinetic parameters when administered orally in a preclinical rodent model (e.g., Sprague-Dawley rats).

Table 2: Expected Pharmacokinetic Parameters (Oral Administration)
PK ParameterProdrug (Methyl Ester)Active Metabolite (Free Acid)Interpretation
Tmax​ (Time to peak) 0.5 - 1.0 hours1.5 - 2.5 hoursProdrug is rapidly absorbed; metabolite peaks post-hepatic conversion.
Cmax​ (Peak concentration) LowHighFirst-pass metabolism efficiently clears the prodrug, pooling the active acid in systemic circulation.
t1/2​ (Half-life) < 30 minutes4 - 6 hoursRapid esterase cleavage ensures the prodrug does not accumulate.
Bioavailability ( F% ) < 5% (Intact)> 60% (As active acid)The prodrug strategy successfully bypasses the poor absorption of the native zwitterion.

Conclusion

Methyl 2-amino-4-(pyridin-4-yl)butanoate represents a highly optimized synthetic intermediate and prodrug candidate. By leveraging a methyl ester to mask the zwitterionic polarity of its amino acid backbone, researchers can bypass intestinal permeability bottlenecks. Subsequent exploitation of the liver's abundant CES1 enzymes ensures rapid, localized unmasking of the active pyridine-containing pharmacophore, resulting in a highly favorable pharmacokinetic profile suitable for advanced drug development.

References

  • Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC Source: nih.gov URL:[Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC Source: nih.gov URL:[Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment Source: ijpsonline.com URL:[Link]

  • Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - MDPI Source: mdpi.com URL:[Link]

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Methodological & Application

Step-by-step protocol for synthesizing Methyl 2-amino-4-(pyridin-4-yl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Methyl 2-amino-4-(pyridin-4-yl)butanoate

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a non-proteinogenic amino acid ester. Its structure is characterized by a pyridine ring attached to a butanoate backbone, with an amino group at the alpha-position. This unique combination of a heterocyclic aromatic ring and an amino acid scaffold makes it a valuable building block in medicinal chemistry and drug discovery. Non-proteinogenic amino acids are widely explored for their potential to introduce novel structural and functional properties into peptides and small molecule drugs, such as enhanced metabolic stability, conformational constraint, and new binding interactions with biological targets.

The pyridine moiety, in particular, is a common feature in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions. The primary amine and the methyl ester groups offer versatile handles for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

General Principles of Synthesis and Strategic Considerations

While a detailed, step-by-step synthesis protocol is beyond the scope of this document, we can discuss the general synthetic strategies applicable to this class of compounds. The synthesis of α-amino acids with heterocyclic side chains typically involves one of several established methodologies in organic chemistry.

The choice of a specific synthetic route depends on factors such as the availability of starting materials, desired scale, and stereochemical requirements. Common approaches include:

  • Alkylation of Glycine Equivalents: A prevalent method involves the use of a glycine enolate equivalent, which is subsequently alkylated with a suitable electrophile containing the pyridine ring. For instance, a protected glycine ester can be deprotonated with a strong base to form an enolate, which then reacts with a 4-(halomethyl)pyridine or a similar electrophilic pyridine derivative.

  • Strecker Synthesis: The Strecker synthesis is a classic method for producing α-amino acids. This would involve the reaction of 4-pyridineacetaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

  • Asymmetric Synthesis: To obtain enantiomerically pure forms of the target compound, asymmetric synthesis strategies are employed. These can involve the use of chiral auxiliaries, chiral phase-transfer catalysts, or enzymatic resolutions.

Each of these approaches requires careful optimization of reaction conditions, such as solvent, temperature, and stoichiometry, to achieve a good yield and purity of the desired product.

Workflow for Characterization and Quality Control

Following any synthetic procedure, a rigorous characterization and quality control workflow is essential to confirm the identity, purity, and stability of the synthesized Methyl 2-amino-4-(pyridin-4-yl)butanoate. This ensures the reliability and reproducibility of any subsequent biological or chemical applications.

G cluster_purification Purification cluster_characterization Structural Verification cluster_purity Purity Assessment Purification Crude Product (Post-Synthesis) ColumnChromatography Silica Gel Column Chromatography Purification->ColumnChromatography Primary Purification NMR NMR Spectroscopy (¹H, ¹³C) ColumnChromatography->NMR Purified Sample HPLC HPLC Analysis ColumnChromatography->HPLC Purity Check MS Mass Spectrometry (e.g., ESI-MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR Final Final, Characterized Compound MS->Final TLC Thin-Layer Chromatography HPLC->TLC HPLC->Final

Caption: A typical workflow for the purification and characterization of a synthesized chemical compound.

Detailed Analytical Protocols

Below are generalized protocols for the key analytical techniques used to characterize Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Table 1: Key Analytical Techniques and Expected Observations
TechniquePurposeExpected Observations
¹H NMR To determine the proton environment and confirm the carbon skeleton structure.Signals corresponding to the pyridine ring protons (typically in the aromatic region, ~7.0-8.5 ppm), the α-proton (CH), the β- and γ-protons (CH₂), the methyl ester protons (CH₃), and the amine protons (NH₂).
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the α-, β-, and γ-carbons of the butanoate chain, and the methyl carbon of the ester.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound (C₁₀H₁₄N₂O₂).
HPLC To assess the purity of the final compound.A single major peak, indicating the absence of significant impurities. The retention time is specific to the compound under the given chromatographic conditions.
FTIR To identify the functional groups present.Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-O stretching, and C=N/C=C stretching (pyridine ring).
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule.

    • ¹³C NMR: Identify the number of unique carbon signals and use chemical shift prediction tools or literature data to assign them to the carbons of the structure.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Prepare a suitable mobile phase, often a gradient of water (with an additive like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system. Run the analysis and monitor the elution of the compound using a UV detector (typically at a wavelength where the pyridine ring absorbs, e.g., 254 nm).

  • Data Interpretation: Assess the chromatogram for a single major peak. Purity can be calculated by integrating the area of the main peak and dividing it by the total area of all peaks.

Safety and Handling

Working with any chemical substance requires strict adherence to safety protocols to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications in Research and Drug Development

Methyl 2-amino-4-(pyridin-4-yl)butanoate and similar unnatural amino acids are of significant interest in medicinal chemistry. They can be used as:

  • Scaffolds for Library Synthesis: The versatile functional groups allow for the generation of diverse chemical libraries for high-throughput screening against various biological targets.

  • Peptidomimetics: Incorporation into peptides can lead to peptidomimetics with improved pharmacological properties, such as resistance to enzymatic degradation, increased cell permeability, and enhanced binding affinity to target proteins.

  • Probes for Chemical Biology: When appropriately functionalized (e.g., with a fluorescent tag), these amino acids can serve as chemical probes to study biological processes.

The pyridine ring, in particular, can chelate metals, participate in crucial hydrogen bonding, or serve as a bioisosteric replacement for other aromatic rings in known bioactive molecules to fine-tune their properties.

Application Notes and Protocols for the Incorporation of Methyl 2-amino-4-(pyridin-4-yl)butanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential.[1][2] These novel building blocks can introduce unique chemical functionalities, conformational constraints, and metabolic stability, leading to peptides with enhanced properties. This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific unnatural amino acid, Methyl 2-amino-4-(pyridin-4-yl)butanoate, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Methyl 2-amino-4-(pyridin-4-yl)butanoate offers a unique combination of a flexible alkyl chain and a basic pyridine headgroup. The pyridine moiety can participate in hydrogen bonding, salt-bridge formation, and metal coordination, making it an attractive residue for designing peptides with specific binding properties or catalytic activities. This document will guide researchers through the necessary considerations and practical steps for the successful synthesis of peptides containing this intriguing building block.

Understanding the Building Block: Methyl 2-amino-4-(pyridin-4-yl)butanoate

Before delving into the synthetic protocols, it is crucial to understand the key chemical features of Methyl 2-amino-4-(pyridin-4-yl)butanoate and its Fmoc-protected derivative, which is the form used in SPPS.

Structure and Properties:

  • Core Structure: The amino acid features a butane backbone with an amino group at the 2-position and a pyridin-4-yl group at the 4-position. The carboxyl group is protected as a methyl ester.

  • Pyridine Side Chain: The pyridine ring is a basic heterocycle. Its nitrogen atom has a lone pair of electrons that is not involved in the aromatic system, making it available for protonation.[3] This basicity is a key consideration during SPPS.

  • Fmoc Protection: For incorporation into a peptide chain via Fmoc-SPPS, the α-amino group must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.[4] The synthesis of the Fmoc-protected building block is a prerequisite for its use in peptide synthesis.

A Critical Consideration: The Pyridine Side Chain in SPPS

A primary concern when incorporating amino acids with basic side chains into Fmoc-SPPS is the potential for side reactions. The basicity of the pyridine nitrogen could theoretically interfere with the base-mediated Fmoc deprotection step (typically using piperidine). However, recent advancements in SPPS have demonstrated the successful incorporation of amino acids with unprotected basic side chains, such as arginine and histidine, through optimized coupling conditions and the use of efficient coupling reagents.[1][5][6] This "minimal-protection" strategy can simplify the synthesis and reduce costs.[7]

For Methyl 2-amino-4-(pyridin-4-yl)butanoate, the decision to use a side-chain protecting group on the pyridine nitrogen depends on the specific peptide sequence and the desired purity of the final product. While it may be possible to proceed without protection, for sequences prone to side reactions or for the synthesis of highly pure peptides for pharmaceutical applications, a protecting group on the pyridine nitrogen might be advisable. However, for the purposes of this guide, we will focus on the more streamlined approach of using the unprotected pyridine side chain, with recommendations for monitoring and mitigating potential side reactions.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the manual incorporation of Fmoc-protected Methyl 2-amino-4-(pyridin-4-yl)butanoate into a growing peptide chain on a solid support. These protocols are based on the widely used Fmoc/tBu strategy.

Diagram of the Fmoc-SPPS Cycle

SPPS_Cycle Resin Resin-Peptide(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA(n+1)-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Resin-Peptide(n+1) Washing2->NextCycle NextCycle->Deprotection Repeat for next residue

Caption: General workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 1: Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support. The choice of resin depends on whether the C-terminus of the final peptide will be an acid or an amide.

Resin TypeC-Terminal Functionality
Wang ResinCarboxylic Acid
Rink Amide ResinAmide

Procedure:

  • Place the desired amount of resin (e.g., 100 mg, with a typical loading of 0.5-1.0 mmol/g) into a fritted syringe or a dedicated reaction vessel.

  • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.[8]

  • After swelling, drain the DMF using vacuum or by pushing it out of the syringe.

Protocol 2: Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

Procedure:

  • To the swollen resin, add a 20% solution of piperidine in DMF (v/v) (approximately 5 mL per gram of resin).[9]

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes. The progress of the deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[10]

  • After the second treatment, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-Methyl 2-amino-4-(pyridin-4-yl)butanoate

This is the core step where the unnatural amino acid is incorporated into the peptide sequence. Due to the potential for steric hindrance and the basicity of the pyridine side chain, the choice of coupling reagent and conditions is critical.

Recommended Coupling Reagents and Conditions:

Coupling ReagentBasePre-activation TimeCoupling TimeNotes
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)2-5 minutes1-2 hoursHighly efficient, recommended for sterically hindered or difficult couplings.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA2-5 minutes1-2 hoursA common and effective coupling reagent.
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate)-5-10 minutes2-4 hoursA cost-effective option with reduced risk of racemization compared to HOBt.

Procedure (using HATU):

  • In a separate vial, dissolve Fmoc-Methyl 2-amino-4-(pyridin-4-yl)butanoate-OH (3-4 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6-8 equivalents) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (colorless or yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated (double coupling).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Diagram of the Amino Acid Activation and Coupling Process

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling FmocAA Fmoc-AA-COOH ActivatedAA Activated Fmoc-AA (O-acylisourea intermediate) FmocAA->ActivatedAA Activator Coupling Reagent (e.g., HATU) Activator->ActivatedAA Base Base (DIPEA) Base->ActivatedAA PeptideBond Peptide Bond Formation ActivatedAA->PeptideBond ResinAmine Resin-Peptide-NH2 ResinAmine->PeptideBond NewPeptide Resin-Peptide-CO-NH-AA-Fmoc PeptideBond->NewPeptide

Caption: Activation of the Fmoc-amino acid and subsequent coupling to the resin-bound peptide.

Protocol 4: Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Cleavage Cocktail: The choice of cleavage cocktail is crucial to prevent side reactions, especially with sensitive residues. For peptides containing basic residues like our pyridine-functionalized amino acid, a standard cleavage cocktail is generally effective.

Reagent B:

  • Trifluoroacetic acid (TFA): 88% (v/v)

  • Phenol: 5% (v/v)

  • Water: 5% (v/v)

  • Triisopropylsilane (TIS): 2% (v/v)

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it thoroughly under vacuum.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]

  • Stir the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.[12] A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Characterization and Purification

The crude peptide should be analyzed to confirm its identity and purity before proceeding to purification.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the synthesized peptide.[5] Peptides containing a pyridine moiety are readily protonated and generally give strong signals in positive ion mode.[13]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides and for their purification.[13][14] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[15]

Purification: Preparative RP-HPLC is used to purify the crude peptide to the desired level.[13] Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product. The pure fractions are then pooled and lyophilized to obtain the final peptide as a white, fluffy powder.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance of the unnatural amino acid; peptide aggregation.Perform a double coupling; switch to a more powerful coupling reagent (e.g., HATU); increase coupling time.
Side Reactions during Cleavage Inadequate scavenging of reactive cations.Ensure the cleavage cocktail is freshly prepared and contains the appropriate scavengers.
Poor Yield Incomplete reactions at any step; loss of peptide during handling.Carefully monitor each step for completion; ensure thorough washing to remove byproducts that could inhibit subsequent reactions.
Broad or Tailing Peaks in HPLC Ionic interactions with the stationary phase; peptide aggregation.Ensure the mobile phase contains an ion-pairing agent like TFA; for some basic peptides, purification at a higher pH may improve peak shape.[14]

Conclusion

The incorporation of Methyl 2-amino-4-(pyridin-4-yl)butanoate into peptides using Fmoc-SPPS is a feasible and valuable method for creating novel peptide structures with unique properties. By carefully selecting coupling reagents, monitoring reaction completion, and employing appropriate cleavage and purification techniques, researchers can successfully synthesize these modified peptides. The protocols and guidelines presented in this document provide a solid foundation for scientists and drug development professionals to explore the potential of this and other unnatural amino acids in their research.

References

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2023). IntechOpen. [Link]

  • Peptide Purification. Aapptec. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. (2022). Agilent. [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2021). RSC Publishing. [Link]

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (2022). ACS Publications. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (2000). Letters in Peptide Science.
  • Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. (1995). International Journal of Peptide and Protein Research. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (2012). Journal of Peptide Science. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • HPLC Analysis and Purification of Peptides. (2007). Methods in Molecular Biology. [Link]

  • Protecting Groups in Peptide Synthesis. (2018). Springer Nature Experiments. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

  • Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. (2025). Organic Letters. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]

  • Systematic and efficient method scale-up for peptide purification. KNAUER. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000). Semantic Scholar. [Link]

  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2016). Scientific Reports. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2013). PLoS ONE. [Link]

  • Preparative RP-HPLC Method For Purifying Peptides.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2011). Molecules. [Link]

  • Universal strategy for preparing protected C-terminal peptides on solid phase through an intramolecular click chemistry-based handle. (2016). Nature Communications. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [Link]

  • CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. Banaras Hindu University.
  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (2013). Journal of Proteome Research. [Link]

  • Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. (2025). Organic & Biomolecular Chemistry. [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011). UAB. [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Department of Chemistry and Biochemistry. [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2022). Nature Communications. [Link]

Sources

Application Note: Methyl 2-amino-4-(pyridin-4-yl)butanoate in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the design of modern peptidomimetics and small-molecule protease inhibitors, the incorporation of non-natural amino acids is a primary strategy for overcoming the poor proteolytic stability and limited bioavailability of endogenous peptides. Methyl 2-amino-4-(pyridin-4-yl)butanoate —the methyl ester of 4-pyridyl homophenylalanine—serves as a highly versatile, synthetically tractable building block.

As a Senior Application Scientist, I frequently recommend this specific scaffold when targeting the S3 or S4 sub-pockets of serine proteases (such as Factor Xa or viral proteases). The rationale is threefold:

  • Steric & Hydrophobic Fit: The two-carbon aliphatic linker provides optimal conformational flexibility, allowing the aromatic ring to deeply penetrate hydrophobic binding pockets.

  • Electronic Tuning: The 4-pyridyl nitrogen acts as a strong hydrogen bond acceptor and introduces basicity, which can engage in critical cation-π interactions with aromatic residues (e.g., Tyr, Trp) lining the target pocket.

  • Pharmacokinetic Optimization via N-Oxidation: The pyridine ring can be selectively oxidized to an N-oxide. This structural modification alters the molecular dipole moment and prevents rapid cytochrome P450-mediated metabolism, dramatically prolonging the elimination half-life in vivo [1].

The choice of a methyl ester over an ethyl or tert-butyl protecting group is a deliberate synthetic strategy. Methyl esters are highly stable during standard N-terminal amide coupling conditions but can be rapidly and cleanly cleaved via mild saponification (LiOH), avoiding the harsh acidic conditions (like TFA) that would protonate the pyridine ring and complicate downstream purification.

Physicochemical Profile & Quantitative Data

To facilitate assay design and synthetic planning, the core physicochemical parameters of the building block and its validated biological metrics are summarized below.

Parameter / PropertyValue / Description
Chemical Name Methyl 2-amino-4-(pyridin-4-yl)butanoate
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Structural Class Unnatural Amino Acid (Homophenylalanine analogue)
Primary Application P3/P4 residue in peptidomimetic protease inhibitors
Target Affinity (as P3 N-oxide) Ki​ = 0.32 nM (against human Factor Xa) [1]
Ester Deprotection Condition LiOH (aq) in THF/MeOH, 0 °C to RT (Mild basic)
N-Oxidation Reagent mCPBA (DCM, 0 °C)

Structural Applications in Medicinal Chemistry

Anticoagulants: Factor Xa Inhibitors

In the development of direct oral anticoagulants (DOACs), the S3 pocket of Factor Xa exhibits a strong preference for aromatic and basic moieties. Research has demonstrated that incorporating a D-configured 2-homopyridylalanine-N-oxide at the P3 position yields exceptionally potent inhibitors. For instance, compound 1332 achieved a Ki​ of 0.32 nM against Factor Xa, coupled with a significantly prolonged elimination half-life in rat models compared to its non-oxidized counterparts [1].

BindingLogic Substrate Homopyridylalanine Derivative (P3 Residue) Interaction1 Hydrophobic Packing (Aliphatic linker) Substrate->Interaction1 Interaction2 Hydrogen Bonding (Pyridyl Nitrogen/N-Oxide) Substrate->Interaction2 Interaction3 Cation-π Interactions (Aromatic Ring) Substrate->Interaction3 Pocket Factor Xa S3 Pocket Outcome High Affinity & Selectivity (Ki < 1 nM) Pocket->Outcome Interaction1->Pocket Interaction2->Pocket Interaction3->Pocket

Mechanistic binding of the homopyridylalanine P3 residue within the Factor Xa S3 pocket.

Antivirals: Flavivirus Protease Inhibitors

Beyond coagulation cascades, this scaffold is highly effective in targeting viral replication machinery. The West Nile Virus (WNV) NS2B-NS3 protease requires basic residues for optimal substrate recognition. Homopyridylalanine derivatives mimic the necessary basicity while providing superior proteolytic stability compared to endogenous arginine or lysine residues, making them ideal P3/P4 building blocks for antiviral peptidomimetics [2].

Validated Experimental Protocols

The following workflows represent a self-validating synthetic system for incorporating Methyl 2-amino-4-(pyridin-4-yl)butanoate into a growing peptidomimetic chain.

Workflow A Methyl 2-amino-4- (pyridin-4-yl)butanoate B N-Terminal Coupling (HATU/DIPEA) A->B Step 1 C Ester Hydrolysis (LiOH) B->C Step 2 D C-Terminal Coupling (Amine/Peptide) C->D Step 3 E Pyridine N-Oxidation (mCPBA) D->E Step 4 F Final Peptidomimetic Inhibitor E->F Yield

Synthetic workflow for peptidomimetic assembly using the homopyridylalanine building block.

Protocol 1: N-Terminal Amide Coupling

Causality Note: We utilize HATU over classical carbodiimides (DCC/EDC). The electron-withdrawing nature of the pyridine ring can subtly influence the nucleophilicity of the adjacent amine. HATU’s superior activation kinetics, combined with a slight excess of DIPEA, ensures rapid conversion and minimizes epimerization at the chiral α -carbon.

  • Preparation: Dissolve the N-protected amino acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 5 minutes to form the active ester.

  • Coupling: Add Methyl 2-amino-4-(pyridin-4-yl)butanoate (1.0 eq). Stir under an inert atmosphere for 2–4 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting amine is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Mild Saponification of the Methyl Ester

Causality Note: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The lithium ion coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon while maintaining a milder bulk pH. This prevents base-catalyzed racemization of the newly formed peptide bond.

  • Solvent System: Dissolve the coupled methyl ester in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Hydrolysis: Cool the solution to 0 °C. Add LiOH·H₂O (2.0 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Validation: Monitor by TLC (10% MeOH in DCM). The starting material spot will disappear, replaced by a highly polar baseline spot (the lithium carboxylate salt).

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and carefully acidify to pH 4–5 using 1M HCl. Extract the free acid with a mixture of DCM/Isopropanol (4:1), dry, and concentrate.

Protocol 3: Pyridine N-Oxidation (Pharmacokinetic Optimization)

Causality Note: mCPBA selectively oxidizes the pyridine nitrogen without cleaving typical amide bonds. Performing this at 0 °C is critical to prevent over-oxidation or degradation of sensitive functional groups in the extended peptidomimetic sequence.

  • Preparation: Dissolve the fully assembled peptidomimetic containing the 4-pyridyl moiety in anhydrous DCM (0.05 M). Cool to 0 °C.

  • Oxidation: Add meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.1 eq) slowly.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Validation: Confirm via LC-MS. A distinct +16 Da mass shift ( [M+H+16]+ ) serves as a self-validating indicator of successful N-oxide formation.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer with saturated NaHCO₃ to remove meta-chlorobenzoic acid, dry, and purify via reverse-phase HPLC.

References

  • Hardes, K., Steinmetzer, T., et al. (2012). Structure–Activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. ChemMedChem. Available at:[Link]

  • Hammamy, M. Z. (2010). Development and characterization of new peptidomimetic inhibitors of the West Nile virus NS2B-NS3 protease [Dissertation, Philipps-Universität Marburg]. Available at:[Link]

Application Notes and Protocols: Methyl 2-amino-4-(pyridin-4-yl)butanoate in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both structural novelty and functional versatility is paramount. Methyl 2-amino-4-(pyridin-4-yl)butanoate emerges as a compelling, yet underexplored, non-proteinogenic α-amino acid with significant potential as a foundational building block in medicinal chemistry. Its structure is a strategic amalgamation of three key pharmacophoric elements:

  • An α-Amino Acid Backbone: This provides a chiral core and versatile handles—the amine and the carboxylate—for combinatorial elaboration and incorporation into peptidomimetic frameworks.

  • A Pyridin-4-yl Side Chain: The pyridine ring is a well-established "privileged scaffold" in drug discovery.[1] The nitrogen atom introduces a hydrogen bond acceptor, enhances aqueous solubility, and can modulate the pKa of the molecule, influencing its pharmacokinetic profile.[2][3] The replacement of a phenyl group with a pyridine ring, a concept known as bioisosterism, is a widely used strategy to improve metabolic stability and target engagement.[2][4][5]

  • A Two-Carbon Linker: The ethyl linker between the α-carbon and the pyridine ring provides conformational flexibility, allowing the pyridyl moiety to orient itself optimally within a target's binding site.

These features position Methyl 2-amino-4-(pyridin-4-yl)butanoate as a high-potential starting material for generating libraries of compounds aimed at a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and proteases. This guide provides a comprehensive overview of its potential applications and detailed protocols for its synthesis and derivatization.

Part 1: Synthesis of the Core Scaffold

Protocol 1: Asymmetric Synthesis of Methyl 2-amino-4-(pyridin-4-yl)butanoate

This protocol employs a chiral auxiliary-based approach to ensure high enantiopurity of the final product.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage & Esterification A Chiral Auxiliary (e.g., (S)-(-)-4-Phenyl-2-oxazolidinone) C N-Acyl Oxazolidinone A->C n-BuLi, THF, -78°C B Bromoacetyl bromide B->C E Alkylated Intermediate C->E NaHMDS, THF, -78°C D 4-(2-Bromoethyl)pyridine D->E F Methyl 2-amino-4-(pyridin-4-yl)butanoate (Target Molecule) E->F 1. LiOH, H2O2 2. SOCl2, Methanol

Caption: Proposed synthetic workflow for Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Step-by-Step Methodology:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (S)-(-)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add bromoacetyl bromide (1.1 eq) dropwise and stir the reaction mixture for 2 hours, allowing it to warm to 0 °C.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-bromoacetyl-4-phenyl-2-oxazolidinone.

  • Asymmetric Alkylation:

    • Dissolve the product from the previous step (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen.

    • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

    • In a separate flask, prepare a solution of 4-(2-bromoethyl)pyridine hydrobromide by neutralizing it with a suitable base and dissolving it in anhydrous THF.

    • Add the solution of 4-(2-bromoethyl)pyridine (1.2 eq) to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

  • Auxiliary Cleavage and Esterification:

    • Dissolve the alkylated intermediate (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (1.5 eq).

    • Stir the reaction at 0 °C for 4 hours.

    • Quench the reaction with sodium sulfite and adjust the pH to ~2 with 1N HCl.

    • Extract the aqueous layer with dichloromethane to remove the chiral auxiliary.

    • Lyophilize the aqueous layer to obtain the crude amino acid.

    • Suspend the crude amino acid in methanol and cool to 0 °C.

    • Add thionyl chloride (1.5 eq) dropwise and then reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude methyl ester. Purify by an appropriate method (e.g., crystallization or chromatography) to obtain the final product, Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Parameter Expected Value
Overall Yield40-60%
Enantiomeric Excess>95%
Purity (by HPLC)>98%

Part 2: Applications in Small Molecule Drug Discovery

The strategic design of Methyl 2-amino-4-(pyridin-4-yl)butanoate allows for its application in several key areas of drug discovery.

Application 1: Scaffold for Kinase Inhibitor Synthesis

The aminopyridine motif is a cornerstone in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[9] The amino group of Methyl 2-amino-4-(pyridin-4-yl)butanoate can serve as a key attachment point for building fragments that occupy the active site, while the carboxylate can be modified to interact with the solvent-exposed region, improving selectivity and physicochemical properties.

Protocol 2: N-Acylation for Kinase-Targeted Library Synthesis

This protocol describes the parallel synthesis of an amide library from the primary amine of the core scaffold.

Workflow Diagram:

Library_Synthesis Core Methyl 2-amino-4- (pyridin-4-yl)butanoate Coupling Amide Coupling Reaction (e.g., HATU, DIPEA) Core->Coupling Acylating_Agents Array of Acylating Agents (R-COCl or R-COOH) Acylating_Agents->Coupling Library Diverse Amide Library Coupling->Library Purification Parallel Purification (e.g., Mass-directed HPLC) Library->Purification Screening Kinase Activity Screening Purification->Screening

Caption: Workflow for generating a kinase-targeted library.

Step-by-Step Methodology:

  • Arraying of Reactants:

    • In a 96-well plate, dispense a solution of Methyl 2-amino-4-(pyridin-4-yl)butanoate (1.0 eq) in anhydrous dimethylformamide (DMF).

    • In a separate plate, prepare solutions of a diverse set of carboxylic acids (1.1 eq) in DMF.

  • Coupling Reaction:

    • To the carboxylic acid plate, add a solution of HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) in DMF.

    • Allow the pre-activation to proceed for 15 minutes at room temperature.

    • Transfer the activated carboxylic acid solutions to the plate containing the core amino acid.

    • Seal the plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Perform liquid-liquid extraction or solid-phase extraction to remove excess reagents and byproducts.

    • Purify the compounds using parallel mass-directed preparative HPLC.

  • Analysis and Storage:

    • Confirm the identity and purity of each compound by LC-MS and NMR (for selected examples).

    • Prepare stock solutions of the library members in DMSO for biological screening.

Example Acylating Agent (R-COOH) Potential Target Class
3-(Trifluoromethyl)benzoic acidGeneral kinase screening
4-Anilino-quinazoline-6-carboxylic acidEGFR/HER2 family kinases
1H-Indole-5-carboxylic acidSerine/Threonine kinases
Application 2: Peptidomimetic Design and Constrained Analogs

Incorporating unnatural amino acids like Methyl 2-amino-4-(pyridin-4-yl)butanoate into peptides can enhance their therapeutic properties.[3] The pyridyl side chain can introduce new binding interactions, improve solubility, and the non-natural structure can confer resistance to proteolytic degradation.[10]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the incorporation of Fmoc-protected 2-amino-4-(pyridin-4-yl)butanoic acid into a peptide sequence using standard SPPS.

Prerequisite: The methyl ester of the title compound must first be hydrolyzed (e.g., with LiOH), and the resulting free amine protected with an Fmoc group (e.g., using Fmoc-OSu).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the desired solid-phase resin (e.g., Rink Amide resin) in DMF.

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Coupling:

    • Dissolve Fmoc-2-amino-4-(pyridin-4-yl)butanoic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF and dichloromethane.

  • Deprotection and Chain Elongation:

    • Remove the Fmoc group with 20% piperidine in DMF.

    • Continue the peptide synthesis by coupling the next Fmoc-protected amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin and dry it under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the peptide by preparative RP-HPLC.

    • Confirm the mass and purity by LC-MS and analytical HPLC.

Part 3: Biological Evaluation

The newly synthesized derivatives of Methyl 2-amino-4-(pyridin-4-yl)butanoate can be evaluated in a variety of biological assays. The following is a representative protocol for a kinase inhibition assay.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., using Kinase-Glo®)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Workflow Diagram:

Screening_Workflow cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis A Dispense Kinase, Substrate, and ATP into 384-well plate B Add Test Compounds (from Protocol 2) A->B C Incubate at RT (Kinase Reaction) B->C D Add Kinase-Glo® Reagent C->D E Measure Luminescence D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G

Caption: High-throughput screening workflow for kinase inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer solution containing the kinase of interest, its peptide substrate, and ATP at a concentration close to its Km value.

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding the kinase buffer solution to all wells.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Luminescent Kinase Assay reagent according to the manufacturer's instructions.

    • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a versatile and strategically designed building block with broad applicability in small molecule drug discovery. Its unique combination of an α-amino acid core and a pyridyl side chain provides a robust platform for the synthesis of diverse compound libraries targeting a range of disease-relevant proteins. The protocols outlined in this guide offer a clear path for researchers to synthesize, derivatize, and evaluate compounds based on this promising scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • 2-aminopyridine – a classic and trendy pharmacophore.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimiz
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.
  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials.
  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organoc
  • Enantioselective synthesis of non-natural arom
  • Amino-acids and peptides. Part XXXIV. Anchimerically assisted coupling reactions: the use of 2-pyridyl thiolesters. Journal of the Chemical Society C.
  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. PMC.
  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI.
  • Impact of pyridine incorporation into amino acids and peptide drugs.
  • Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic.
  • A general, catalytic, and enantioselective synthesis of α-amino acids. Organic Chemistry Portal.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. InTech.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
  • Asymmetric Synthesis and Application of α-Amino Acids.
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Upd
  • Asymmetric Synthesis of Alpha-Amino Acids. Grantome.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design.
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed.
  • Design and Synthesis of Pyrene Containing Unusual α-Amino Acid Deriv

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Application Note: Catalytic Reduction and Deprotection Strategies for Methyl 2-amino-4-(pyridin-4-yl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a highly versatile non-natural amino acid building block, frequently utilized in the synthesis of peptidomimetics, enzyme inhibitors, and targeted protein degraders (PROTACs). A critical transformation in optimizing the pharmacokinetic properties (e.g., basicity, lipophilicity, and 3D spatial geometry) of these drug candidates is the reduction of the planar pyridine ring to a sp³-rich piperidine ring [4].

However, the catalytic hydrogenation of pyridine derivatives presents a notorious chemical challenge. The resonance stabilization energy of the aromatic system requires forcing conditions, while the resulting piperidine product is a strong Lewis base that rapidly coordinates to and poisons transition-metal catalysts [1, 3]. Furthermore, the presence of the α-amino group—often masked by protecting groups like Carboxybenzyl (Cbz) or tert-Butyloxycarbonyl (Boc) during multi-step synthesis—necessitates precise chemoselective control.

This application note details three field-proven, self-validating workflows to achieve selective deprotection, selective reduction, and global deprotection/reduction of Methyl 2-amino-4-(pyridin-4-yl)butanoate derivatives.

The Causality of Catalyst and Solvent Selection
  • Why Glacial Acetic Acid (AcOH)? Conducting pyridine hydrogenation in acidic media is non-negotiable for high yields. The acid protonates both the starting pyridine and the resulting piperidine. This prevents the strongly basic piperidine nitrogen from coordinating to the active catalyst surface (e.g., Pt(0)), effectively suppressing catalyst poisoning [3].

  • PtO₂ (Adams' Catalyst) vs. Rh/C: While PtO₂ is the historical gold standard for heteroarene reduction, 5% Rh/C has emerged as a highly efficient, scalable alternative that operates under milder pressures and reduces cost [2].

  • Pd/C for Chemoselectivity: 5% or 10% Pd/C at ambient pressure (1 atm) lacks the kinetic driving force to break pyridine aromaticity. This allows for the perfect orthogonal cleavage of benzylic protecting groups (like Cbz) without disturbing the pyridine core [4].

Strategic Workflows & Reaction Pathways

The following diagram illustrates the strategic divergence based on the choice of catalyst, pressure, and protecting group (Pg).

G SM Methyl 2-(Pg-amino)-4-(pyridin-4-yl)butanoate (Pg = Cbz or Boc) Path1 5% Pd/C, H2 (1 atm) MeOH, 25 °C (Pg = Cbz) SM->Path1 Path2 PtO2, H2 (50 psi) Glacial AcOH, 50 °C (Pg = Boc) SM->Path2 Path3 5% Rh/C, H2 (50 psi) EtOH/AcOH (9:1), 50 °C (Pg = Cbz) SM->Path3 Prod1 Methyl 2-amino-4-(pyridin-4-yl)butanoate [Selective Deprotection] Path1->Prod1 Prod2 Methyl 2-(Boc-amino)-4-(piperidin-4-yl)butanoate [Selective Reduction] Path2->Prod2 Prod3 Methyl 2-amino-4-(piperidin-4-yl)butanoate [Global Deprotection & Reduction] Path3->Prod3

Strategic divergence in the catalytic hydrogenation of protected Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Experimental Protocols

Protocol A: Selective Cbz Deprotection (Pyridine Intact)

Objective: Remove the N-Cbz protecting group to yield the free α-amine while preserving the pyridine ring. Validation Checkpoint: Complete consumption of starting material via LC-MS; absence of piperidine mass (M+6).

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve Methyl 2-(((benzyloxy)carbonyl)amino)-4-(pyridin-4-yl)butanoate (10.0 mmol) in anhydrous Methanol (40 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (10 wt%, ~320 mg) under a continuous stream of Argon. Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times using a balloon. Stir the suspension vigorously at 25 °C under 1 atm of H₂ for 4–6 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess Methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude Methyl 2-amino-4-(pyridin-4-yl)butanoate. Purify via flash chromatography (DCM/MeOH 9:1) if necessary.

Protocol B: Selective Pyridine Reduction (N-Boc Intact)

Objective: Reduce the pyridine ring to a piperidine while maintaining the acid-stable/hydrogenolysis-resistant N-Boc group. Validation Checkpoint: Hydrogen uptake ceases after exactly 3 equivalents; LC-MS shows [M+H]+ corresponding to the saturated ring.

  • Preparation: Dissolve Methyl 2-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoate (10.0 mmol) in Glacial Acetic Acid (30 mL) in a high-pressure Parr reactor vessel.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst, 5 mol%, ~115 mg).

  • Pressurization: Seal the reactor, purge with Nitrogen (3 × 50 psi), followed by Hydrogen (3 × 50 psi). Pressurize the vessel to 50 psi with H₂.

  • Reaction: Heat the vessel to 50 °C and stir at 800 rpm for 12 hours. The elevated temperature and pressure overcome the aromatic resonance energy [1].

  • Workup: Cool to room temperature, vent the H₂ safely, and purge with Nitrogen. Filter through Celite.

  • Neutralization (Critical Step): Concentrate the acetic acid in vacuo. Dissolve the resulting acetate salt in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (3 × 30 mL) to liberate the free piperidine base. Dry over Na₂SO₄ and concentrate.

Protocol C: Global Deprotection & Reduction

Objective: Simultaneous removal of the Cbz group and reduction of the pyridine ring to yield the fully deprotected, saturated amino acid.

  • Preparation: Dissolve the N-Cbz protected starting material (10.0 mmol) in a 9:1 mixture of Ethanol and Glacial Acetic Acid (40 mL).

  • Catalyst Addition: Add 5% Rh/C (20 wt%). Note: Rh/C provides superior kinetics for global reduction compared to Pd/C and is less prone to over-reduction/hydrogenolysis of the ester group than PtO₂ [2].

  • Reaction: React in a Parr hydrogenator at 50 psi H₂ and 50 °C for 10–14 hours.

  • Workup: Filter through Celite, concentrate to remove Ethanol/AcOH, and neutralize with NaHCO₃ or pass through a strongly basic ion-exchange resin (e.g., Amberlyst A26) to obtain the free Methyl 2-amino-4-(piperidin-4-yl)butanoate.

Mechanistic Pathway of Acid-Mediated Reduction

The success of Protocols B and C relies heavily on the inner-sphere mechanism occurring at the catalyst surface, modulated by the acidic solvent.

Mechanism N1 Pyridine Substrate N2 Protonation by AcOH (Prevents Catalyst Poisoning) N1->N2 + AcOH N3 Coordination to Metal Surface (PtO2 reduced to active Pt(0) in situ) N2->N3 + Catalyst N4 Sequential Hydride Transfer (Inner-sphere mechanism) N3->N4 + 3 H2 (50 psi) N5 Protonated Piperidine Product (Desorbs readily from catalyst) N4->N5 Desorption

Mechanistic rationale for acid-mediated catalytic hydrogenation of pyridine rings.

Quantitative Data & Condition Summary

The following table summarizes the optimized empirical parameters for achieving high chemoselectivity and yield across the three methodologies.

ObjectiveStarting MaterialCatalystSolvent SystemH₂ PressureTempYieldChemoselectivity
Selective Cbz Cleavage N-Cbz protected5% Pd/CMethanol1 atm (14.7 psi)25 °C>95%Pyridine intact
Selective Pyridine Reduction N-Boc protectedPtO₂ (5 mol%)Glacial AcOH50 psi50 °C85–90%Boc intact
Global Deprotection & Reduction N-Cbz protected5% Rh/CEtOH / AcOH (9:1)50 psi50 °C80–88%Complete conversion

Note: Yields represent isolated yields after neutralization and chromatography. Reactions monitored via LC-MS (ESI+).

References

  • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, vol. 27, no. 11, 2015, pp. 4359-4361. URL:[Link]

  • Wang, X., et al. "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Organic Process Research & Development, ACS Publications, 2019. URL:[Link]

  • Wang, Z. "Catalytic Asymmetric Hydrogenation of Heteroarenes." Literature Seminar Report, University of Illinois, 2008. URL:[Link]

  • Glorius, F., et al. "Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles." Angewandte Chemie International Edition, PMC, 2022. URL:[Link]

Application Note: Advanced Bioconjugation Strategies Utilizing Methyl 2-amino-4-(pyridin-4-yl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioconjugation Scientists, and Radiochemists in Drug Development Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary & Chemical Rationale

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a highly versatile, unnatural amino acid derivative (a methyl ester of homopyridylalanine). In modern drug development, unnatural aromatic homoamino acids like homopyridylalanine have demonstrated significant utility, offering high target affinity and prolonged in vivo elimination half-lives when incorporated into therapeutic scaffolds[1].

For bioconjugation scientists, this molecule acts as a powerful trifunctional hub . The three distinct functional groups—the α -primary amine, the methyl ester, and the pyridin-4-yl ring—allow for completely orthogonal conjugation strategies. The pyridine ring is particularly valuable; it can modulate the physicochemical properties of the conjugate (e.g., enhancing water solubility to prevent protein aggregation)[2], act as a site for permanent positive charge via quaternization[2], or serve as a robust ligand for transition metal coordination in radiolabeling applications[3].

Physicochemical Properties & Reactivity Profile

To effectively utilize this building block, one must understand the distinct reactivity and pKa of each handle.

Functional GrouppKa (Approx.)Target Electrophile / ReagentResulting LinkagePrimary Application
α -Primary Amine ~9.0NHS Esters, Isothiocyanates, AldehydesAmide, Thiourea, Secondary AminePayload attachment (Fluorophores, Cytotoxins)
Methyl Ester N/AHydrazine Monohydrate, Primary AminesHydrazide, AmideC-terminal extension, Glycoconjugation
Pyridin-4-yl Ring ~5.2Transition Metals ( 64 Cu, 99m Tc, Ru)Coordination ComplexPET/SPECT Imaging, Radiotherapeutics

Orthogonal Bioconjugation Pathways

The following diagram illustrates the divergent synthetic routes available when utilizing Methyl 2-amino-4-(pyridin-4-yl)butanoate as a central linker.

G A Methyl 2-amino-4- (pyridin-4-yl)butanoate B Alpha-Amine (NHS Coupling) A->B pH 7.5-8.5 C Methyl Ester (Hydrazinolysis) A->C Hydrazine D Pyridin-4-yl Ring (Metal Chelation) A->D 64Cu / 99mTc B1 Payload Conjugate B->B1 C1 Hydrazide Linker C->C1 D1 Radiolabeled Probe D->D1

Figure 1: Orthogonal bioconjugation pathways for Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Experimental Protocols

Protocol 1: N-Terminal Modification via NHS-Ester Coupling

Objective: Conjugate a fluorescent dye or therapeutic payload to the α -amine.

Mechanistic Causality: The α -amine has a pKa of approximately 9.0. To ensure the amine is sufficiently deprotonated and nucleophilic, the reaction must be buffered between pH 8.0 and 8.5. Going above pH 8.5 drastically accelerates the competitive hydrolysis of the NHS ester by hydroxide ions, reducing conjugation efficiency.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-amino-4-(pyridin-4-yl)butanoate in anhydrous DMSO to create a 100 mM stock solution.

  • Buffer Equilibration: Dilute the amino acid stock into 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 10 mM.

  • Payload Addition: Dissolve the NHS-functionalized payload (e.g., Cyanine5-NHS) in anhydrous DMSO (10 mg/mL). Add 1.2 molar equivalents of the NHS-payload dropwise to the buffered amino acid solution under continuous vortexing.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature in the dark.

  • Validation & Purification: Quench the reaction with 50 mM Tris (pH 8.0) to scavenge unreacted NHS esters. Purify the resulting amide conjugate via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Verify the mass via LC-MS.

Protocol 2: Ester Hydrazinolysis for Site-Directed Glycoconjugation

Objective: Convert the unreactive methyl ester into an α -effect nucleophile (hydrazide) for site-specific conjugation to oxidized antibodies.

Mechanistic Causality: Methyl esters are stable in aqueous biological buffers. By reacting the ester with hydrazine, it is converted into a hydrazide. Hydrazides possess the "alpha-effect," making them exceptionally nucleophilic at mildly acidic pH (4.5–5.5). This allows them to selectively react with aldehydes (generated by periodate oxidation of antibody glycans) to form stable hydrazones, leaving native lysine amines untouched.

Workflow Step1 1. Glycan Oxidation (NaIO4, pH 5.5) Step3 3. Bioconjugation (Aniline Catalysis, pH 5.5) Step1->Step3 Aldehyde Step2 2. Hydrazide Preparation (Hydrazine Monohydrate) Step2->Step3 Hydrazide Step4 4. Stabilization (NaCNBH3 Reduction) Step3->Step4 Hydrazone

Figure 2: Workflow for site-specific antibody glycoconjugation via hydrazide chemistry.

Step-by-Step Methodology:

  • Hydrazide Synthesis: Dissolve Methyl 2-amino-4-(pyridin-4-yl)butanoate in methanol. Add 10 molar equivalents of hydrazine monohydrate. Reflux at 60°C for 4 hours. Evaporate the solvent under reduced pressure to yield 2-amino-4-(pyridin-4-yl)butanehydrazide.

  • Antibody Oxidation: Buffer exchange a monoclonal antibody (mAb) into 0.1 M Sodium Acetate (pH 5.5) at 5 mg/mL. Add Sodium Metaperiodate (NaIO 4​ ) to a final concentration of 10 mM. Incubate for 30 minutes at 4°C in the dark. Quench with 10% glycerol and desalt via a PD-10 SEC column.

  • Conjugation: Add 20 molar equivalents of the synthesized hydrazide to the oxidized mAb. Add aniline to a final concentration of 10 mM (aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate). Incubate for 2 hours at room temperature.

  • Stabilization: Add Sodium Cyanoborohydride (NaCNBH 3​ ) to 10 mM to reduce the reversible hydrazone to a stable alkyl hydrazine. Desalt to obtain the final conjugate.

Protocol 3: Pyridine-Directed Radiolabeling ( 64 Cu)

Objective: Utilize the pyridin-4-yl ring for transition metal coordination to generate a PET imaging probe.

Mechanistic Causality: The nitrogen atom of the pyridin-4-yl group acts as a strong Lewis base (electron-pair donor). When incorporated into macromolecular structures or solid supports, pyridin-4-yl moieties efficiently coordinate with transition metals like Copper-64 ( 64 Cu)[3]. The reaction is performed at pH 5.5 to prevent the formation of insoluble copper hydroxides that occur at basic pH.

Step-by-Step Methodology:

  • Isotope Preparation: Obtain 64 CuCl 2​ (typically in 0.1 M HCl) and neutralize it by adding 10 volumes of 0.1 M Ammonium Acetate buffer (pH 5.5).

  • Coordination: Add 10–50 μ g of the pyridine-containing conjugate to 100–500 MBq of the buffered 64 Cu solution.

  • Incubation: Incubate the mixture in a thermomixer at 37°C for 45 minutes.

  • Scavenging: Add 1 mM EDTA (final concentration) and incubate for 5 minutes. EDTA chelates any unreacted 64 Cu, preventing non-specific background binding in vivo.

  • Validation: Determine radiochemical yield (RCY) and purity via radio-TLC using silica gel strips and a mobile phase of 0.1 M Sodium Citrate (pH 5.0). The 64 Cu-EDTA complex will migrate to the solvent front, while the 64 Cu-pyridine conjugate will remain at the origin.

References

  • Title: 1,6-Thiol Addition of Trifunctional N-Alkylpyridinium for Site-selective Dual Functionalization of Proteins Source: ChemRxiv URL: [Link]

  • Title: Advances in the development of thrombin inhibitors Source: ResearchGate URL: [Link]

  • Title: Solid-Supported Porphyrins Useful for the Synthesis of Conjugates with Oligomeric Biomolecules Source: Figshare (Bioconjugate Chemistry) URL: [Link]

  • Title: Bioconjugate Techniques (3rd Edition) Source: ScienceDirect (Academic Press) URL: [Link]

Sources

Application Note: Scale-Up Synthesis Route of Methyl 2-amino-4-(pyridin-4-yl)butanoate for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a highly valuable non-natural amino acid (homo-pyridylalanine derivative) utilized extensively in preclinical drug discovery. It serves as a critical building block for synthesizing peptidomimetics, targeted protein degraders (PROTACs), and small-molecule kinase inhibitors.

Transitioning this molecule from discovery-scale (milligrams) to preclinical scale-up (kilograms) requires a synthetic route that abandons hazardous reagents, minimizes chromatographic purifications, and maximizes atom economy. The classical asymmetric routes (e.g., using chiral auxiliaries) are often cost-prohibitive at scale. Therefore, we present a highly optimized, three-step scalable racemic synthesis. This route leverages a base-catalyzed Michael addition [1], followed by global deprotection/decarboxylation, and subsequent esterification. The target molecule and its intermediates are isolated as highly crystalline salts, ensuring exceptional purity profiles without the need for preparative chromatography.

Mechanistic Workflow

The synthetic strategy is built upon the inherent electrophilicity of 4-vinylpyridine. The electron-withdrawing nature of the pyridine ring polarizes the vinyl group, making the β -carbon highly susceptible to nucleophilic attack by stabilized enolates [2].

SynthesisRoute SM1 Diethyl acetamidomalonate (DEAM) Step1 Step 1: Michael Addition NaOEt, EtOH, Reflux SM1->Step1 SM2 4-Vinylpyridine SM2->Step1 Int1 Intermediate 1: Diethyl 2-acetamido-2-(2-(pyridin-4-yl)ethyl)malonate Step1->Int1 88% Yield Step2 Step 2: Hydrolysis & Decarboxylation 6M HCl, Reflux, 12h Int1->Step2 Int2 Intermediate 2: 2-amino-4-(pyridin-4-yl)butanoic acid • 2HCl Step2->Int2 92% Yield Step3 Step 3: Esterification SOCl2, MeOH, 0°C to Reflux Int2->Step3 Product Target Molecule: Methyl 2-amino-4-(pyridin-4-yl)butanoate • 2HCl Step3->Product 95% Yield

Figure 1: Three-step scalable synthetic workflow for Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Self-Validating Experimental Protocols

Every step in this protocol is designed as a self-validating system. In-Process Controls (IPCs) and causality for reagent selection are explicitly defined to ensure reproducibility and process safety.

Step 1: Base-Catalyzed Michael Addition

Objective: Synthesis of Diethyl 2-acetamido-2-(2-(pyridin-4-yl)ethyl)malonate (Intermediate 1).

  • Causality of Reagents: Sodium ethoxide (NaOEt) in ethanol is strictly chosen over sodium methoxide/methanol. Using a matched base-solvent system prevents unwanted transesterification of the diethyl ester groups on the DEAM starting material. The catalytic base efficiently deprotonates DEAM ( pKa​≈13 ) to form the nucleophilic enolate [3].

  • Procedure:

    • Charge a clean, dry reactor with Diethyl acetamidomalonate (DEAM, 1.0 eq) and anhydrous Ethanol (8 volumes).

    • Add Sodium ethoxide (21 wt% in EtOH, 0.1 eq) at 20–25°C. Stir for 15 minutes to allow enolate formation.

    • Add 4-Vinylpyridine (1.1 eq) dropwise over 30 minutes. Note: 4-Vinylpyridine is prone to spontaneous polymerization; ensure it is freshly distilled or stabilized prior to use.

    • Heat the reaction mixture to reflux (78°C) for 8 hours.

  • Self-Validation & IPC: Sample the reaction and analyze via HPLC (254 nm). The reaction is deemed complete when residual DEAM is <1.0% area. A visual cue is the transition of the solution from pale yellow to deep amber.

  • Workup & Isolation: Cool to room temperature. Neutralize the catalyst with glacial acetic acid (0.1 eq). Concentrate the mixture under reduced pressure to 2 volumes. Add water (10 volumes) to precipitate the product. Filter, wash with cold water, and dry under vacuum at 45°C to afford Intermediate 1 as a white to off-white solid.

Step 2: Global Deprotection and Decarboxylation

Objective: Synthesis of 2-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride (Intermediate 2).

  • Causality of Reagents: 6M Hydrochloric acid serves a dual purpose. It acts as a potent hydrolyzing agent for both the ethyl esters and the N-acetyl amide. Furthermore, the resulting β -dicarboxylic acid intermediate is thermally unstable; the high reflux temperature of the aqueous acid drives the spontaneous decarboxylation (loss of CO2​ ) to yield the mono-carboxylic acid.

  • Procedure:

    • Suspend Intermediate 1 (1.0 eq) in 6M HCl (10 volumes).

    • Heat the mixture to a vigorous reflux (100–105°C). Maintain reflux for 12–16 hours.

  • Self-Validation & IPC: Monitor via LC-MS (ESI+). The intermediate mono-ester and di-acid species must be fully consumed. The target mass ( [M+H]+=181.1 ) should account for >98% of the TIC (Total Ion Chromatogram).

  • Workup & Isolation: Cool the reaction to 40°C. Add activated carbon (10 wt%) to remove colored impurities, stir for 1 hour, and filter through a Celite pad. Concentrate the filtrate to dryness under reduced pressure. Triturate the resulting residue with acetone (5 volumes), filter, and dry to yield Intermediate 2 as a highly crystalline, hygroscopic dihydrochloride salt.

Step 3: Esterification

Objective: Synthesis of Methyl 2-amino-4-(pyridin-4-yl)butanoate dihydrochloride (Target Molecule).

  • Causality of Reagents: Thionyl chloride ( SOCl2​ ) reacts exothermically with methanol to generate anhydrous HCl and methyl chlorosulfite in situ. This highly reactive environment converts the carboxylic acid to the methyl ester. Performing the addition at 0°C is critical to control the exotherm and prevent thermal degradation of the amino acid backbone.

  • Procedure:

    • Suspend Intermediate 2 (1.0 eq) in anhydrous Methanol (10 volumes) under a nitrogen atmosphere. Cool the suspension to 0–5°C.

    • Add Thionyl chloride (2.0 eq) dropwise over 1 hour, strictly maintaining the internal temperature below 10°C.

    • Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4 hours.

  • Self-Validation & IPC: Monitor via LC-MS. Reaction is complete when Intermediate 2 is <0.5%.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl2​ . Co-evaporate with toluene (2 x 3 volumes) to remove trace HCl. Crystallize the residue from Methanol/Methyl tert-butyl ether (MTBE) (1:5 ratio). Filter and dry under vacuum at 40°C.

Process Optimization & Quantitative Data

To ensure maximum scalability, the Michael addition step was rigorously optimized to prevent transesterification and minimize reaction times.

Table 1: Optimization of Michael Addition Conditions (Step 1)

Base (0.1 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC Area %)Notes
NaOMeMeOH65126885High transesterification impurities.
NaOEt EtOH 78 8 88 >98 Optimal matched system.
KOtBuTHF65167292Sluggish reaction; poor solubility.
DBUToluene110244578Significant degradation observed.

Table 2: Overall Process Metrics (Optimized Scale-Up Route)

StepChemical TransformationPrimary IPC MethodIsolated Yield (%)Final PurityPhysical State
1 Michael AdditionHPLC (254 nm)88>98.0%Off-white solid
2 Hydrolysis / DecarboxylationLC-MS (ESI+)92>99.0%White crystalline powder
3 EsterificationLC-MS (ESI+)95>99.5%White crystalline powder
Overall Linear Sequence -76.9 >99.5% API-grade intermediate

Safety & Environmental Considerations (EHS)

  • 4-Vinylpyridine: Highly toxic and a severe irritant. It is prone to spontaneous, highly exothermic polymerization if exposed to light or heat. It must be stored at 2–8°C over a stabilizer (e.g., hydroquinone) and handled exclusively in a fume hood.

  • Thionyl Chloride ( SOCl2​ ): Corrosive and water-reactive. Generates toxic sulfur dioxide ( SO2​ ) and hydrogen chloride (HCl) gases upon reaction with methanol. Scrubbers containing 1M NaOH must be connected to the reactor vent line during Step 3.

  • Atom Economy: The route avoids heavy metal catalysts and relies on highly efficient addition and condensation reactions, resulting in a favorable Process Mass Intensity (PMI) suitable for late-stage preclinical manufacturing.

References

  • Doering, W. E.; Weil, R. A. N. "The base-promoted conjugate addition of malonate esters to 2- and 4-vinylpyridine." Journal of the American Chemical Society, 1947, 69(10), 2461-2466. URL:[Link]

  • "Intramolecular Conjugate Additions with Heterocyclic Olefins." The Journal of Organic Chemistry, 2015, 80(24), 12526-12534. URL:[Link]

  • "Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles." The Journal of Organic Chemistry, 2020, 85(19), 12760-12769. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 2-amino-4-(pyridin-4-yl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for resolving aqueous solubility challenges encountered with Methyl 2-amino-4-(pyridin-4-yl)butanoate. As Senior Application Scientists, we have synthesized the following information to address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving Methyl 2-amino-4-(pyridin-4-yl)butanoate in my aqueous buffer. What are the first steps I should take?

A1: Initial difficulties in dissolving Methyl 2-amino-4-(pyridin-4-yl)butanoate in aqueous solutions are often related to its physicochemical properties. The molecule contains both a weakly basic pyridine ring and a primary amine, making its solubility highly dependent on pH.

Your first step should be to characterize the pH of your current solution and compare it to the compound's predicted pKa values. Our in-silico predictions for Methyl 2-amino-4-(pyridin-4-yl)butanoate are:

PropertyPredicted ValueImplication for Solubility
Basic pKa (Pyridine) ~4.8The pyridine nitrogen is protonated at pH < 4.8.
Basic pKa (Amine) ~8.5The primary amine is protonated at pH < 8.5.
logP ~1.5Indicates moderate lipophilicity.

At a neutral pH of 7, the pyridine ring will be unprotonated, while the primary amine will be protonated. This zwitterionic character at certain pH ranges can lead to reduced solubility. Therefore, a systematic pH adjustment is the most critical first step.

Q2: How does pH modification improve the solubility of Methyl 2-amino-4-(pyridin-4-yl)butanoate, and what is the optimal pH range?

A2: The solubility of ionizable compounds like Methyl 2-amino-4-(pyridin-4-yl)butanoate is lowest near their isoelectric point and increases as the pH moves away from this point, where the molecule carries a net positive or negative charge.

  • Acidic pH (pH < 4.8): At a pH significantly below the pKa of the pyridine ring (e.g., pH 2-3), both the pyridine nitrogen and the primary amine will be protonated, resulting in a dicationic species. This highly charged form will exhibit significantly increased aqueous solubility.

  • Basic pH (pH > 8.5): At a pH above the pKa of the primary amine (e.g., pH 9.5-10.5), both basic centers will be in their neutral form. The overall molecule will be uncharged and likely less soluble in aqueous media.

Therefore, for maximal aqueous solubility, adjusting the pH to the acidic range is the most effective strategy. A good starting point is to prepare the solution at a pH of 2-3 units below the lowest pKa, which would be in the range of pH 2.8-3.8 .

Caption: pH-dependent species of Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What are my next options?

A3: If pH adjustment alone is not sufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]

Commonly used co-solvents that are compatible with many biological assays include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), particularly PEG 400

  • Dimethyl sulfoxide (DMSO)

A systematic approach to screen for an effective co-solvent is recommended. Start with a low percentage of the co-solvent (e.g., 5-10% v/v) in your pH-adjusted buffer and gradually increase the concentration while monitoring for precipitation.

Q4: Should I consider forming a salt of my compound?

A4: Salt formation is a highly effective method for increasing the aqueous solubility and dissolution rate of ionizable compounds.[2] Since Methyl 2-amino-4-(pyridin-4-yl)butanoate has two basic centers, it can readily form salts with various acids. The hydrochloride (HCl) salt is a common and often effective choice for amino acid esters.[3]

If you have the free base of the compound, you can prepare the HCl salt in the lab. This salt form is often more crystalline and easier to handle than the free base, in addition to having improved solubility in acidic to neutral pH ranges.

Q5: I've heard about cyclodextrins for solubility enhancement. Are they suitable for this compound?

A5: Yes, cyclodextrins are a viable option for improving the solubility of Methyl 2-amino-4-(pyridin-4-yl)butanoate. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4] They can encapsulate the nonpolar parts of a guest molecule, like the pyridine ring and the hydrocarbon chain of your compound, forming an inclusion complex that has a higher aqueous solubility.[5]

Commonly used cyclodextrins include:

  • β-cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-CD.

Troubleshooting Workflows

Workflow 1: Systematic pH and Co-solvent Screening

This workflow provides a structured approach to optimizing the solubility of Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Solubility_Workflow cluster_start Start cluster_ph pH Adjustment cluster_cosolvent Co-solvent Screening cluster_end End Start Start with Compound pH_Adjust Prepare Buffers (pH 2.8, 4.8, 7.4) Start->pH_Adjust Solubility_Test1 Test Solubility pH_Adjust->Solubility_Test1 Precipitation1 Precipitation? Solubility_Test1->Precipitation1 Co_solvent Add Co-solvent (5-20% DMSO/Ethanol) Precipitation1->Co_solvent Yes Success Optimized Solution Precipitation1->Success No Solubility_Test2 Test Solubility Co_solvent->Solubility_Test2 Precipitation2 Precipitation? Solubility_Test2->Precipitation2 Precipitation2->Success No Further_Action Consider Salt Formation or Cyclodextrins Precipitation2->Further_Action Yes

Caption: A systematic workflow for solubility optimization.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Stock Solution

Objective: To prepare a 10 mM stock solution of Methyl 2-amino-4-(pyridin-4-yl)butanoate in an acidic buffer.

Materials:

  • Methyl 2-amino-4-(pyridin-4-yl)butanoate

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out the required amount of Methyl 2-amino-4-(pyridin-4-yl)butanoate to make a 10 mM solution.

  • Add approximately 80% of the final volume of deionized water.

  • While stirring, slowly add 1 M HCl dropwise to adjust the pH to approximately 3.0.

  • Continue stirring and use a vortex mixer to aid dissolution.

  • If the compound does not fully dissolve, place the solution in a sonicator bath for 10-15 minutes.

  • Once the compound is fully dissolved, adjust the final volume with deionized water.

  • Verify the final pH and adjust if necessary with 1 M HCl or 1 M NaOH.

  • Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any undissolved particulates.

Protocol 2: Co-solvent Screening for Enhanced Solubility

Objective: To determine a suitable co-solvent and its optimal concentration for dissolving Methyl 2-amino-4-(pyridin-4-yl)butanoate.

Materials:

  • A pH 3.0 buffer (prepared as in Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Methyl 2-amino-4-(pyridin-4-yl)butanoate

Procedure:

  • Prepare a series of vials with your pH 3.0 buffer.

  • To these vials, add increasing percentages of DMSO or ethanol (e.g., 5%, 10%, 15%, 20% v/v).

  • To each vial, add an excess amount of Methyl 2-amino-4-(pyridin-4-yl)butanoate (to create a saturated solution).

  • Cap the vials and vortex thoroughly.

  • Place the vials on a rotator at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, centrifuge the vials to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • The co-solvent system that provides the desired concentration without precipitation is your optimal choice.

References

  • Wikipedia. Cosolvent. [Link]

  • Tabushi, I., et al. (1996). Amino Acid Derivatives of β-Cyclodextrin. The Journal of Organic Chemistry.
  • Al-Dhfyan, A., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. PMC.
  • Deshmukh, M. T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • BOC Sciences.
  • Pawar, P., & Vavia, P. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Wikipedia. Glycine methyl ester hydrochloride. [Link]

Sources

Preventing ester hydrolysis of Methyl 2-amino-4-(pyridin-4-yl)butanoate during reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preserving the Methyl Ester of Methyl 2-amino-4-(pyridin-4-yl)butanoate

Executive Briefing

Handling multifunctional amino acid derivatives requires precise control over reaction microenvironments. Methyl 2-amino-4-(pyridin-4-yl)butanoate presents a unique synthetic challenge: it contains an electrophilic methyl ester, a nucleophilic primary alpha-amine, and a basic pyridine ring. During standard functionalization (e.g., N-protection, amide coupling), the methyl ester is highly susceptible to premature hydrolysis. This guide provides mechanistic troubleshooting, empirical data, and validated protocols to ensure ester integrity throughout your synthetic workflows.

Mechanistic Vulnerabilities: The Causality of Hydrolysis

Why does this specific ester hydrolyze under seemingly mild conditions? The answer lies in intramolecular dynamics and solvent microenvironments.

  • General Base Catalysis: The pyridine nitrogen (pKa ~5.2) acts as a local proton shuttle. In the presence of trace water and an external base (like Triethylamine), the pyridine ring hydrogen-bonds with water, increasing its nucleophilicity and directing it toward the carbonyl carbon of the methyl ester.

  • Trace Moisture in Polar Solvents: Solvents like DMF or NMP are highly hygroscopic. Even commercially "dry" DMF can contain up to 0.03% water, which is stoichiometrically significant and sufficient to drive hydrolysis when activated by coupling bases[1].

Troubleshooting Desk: Frequently Asked Questions

Q1: I am performing an Fmoc-protection using Fmoc-OSu and NaHCO₃ in aqueous dioxane. My LC-MS shows a significant [M-14]⁺ mass (loss of methyl, plus water). How do I prevent this? A1: The aqueous basic conditions (NaHCO₃/H₂O) are saponifying your ester. While methyl esters typically require strong bases for deliberate cleavage[2], the combination of the basic pyridine ring and the alpha-amine creates a highly polar local environment that accelerates base-catalyzed hydrolysis even at pH 8-9. Resolution: Switch to strictly anhydrous conditions. Use Fmoc-Cl or Fmoc-OSu in dry Dichloromethane (DCM) with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.

Q2: During HATU-mediated peptide coupling, I am losing the methyl ester even in organic solvents. Why? A2: This is a classic case of trace moisture reacting under highly basic conditions. If your DMF is not strictly anhydrous, the base used for coupling (often Triethylamine or excess DIPEA) will deprotonate trace water, generating hydroxide ions in situ[1]. Resolution: Dry your DMF over 3Å molecular sieves for at least 24 hours prior to use. Reduce your base equivalents from 3.0 to 2.0, and ensure the reaction is kept at 0 °C during the initial activation phase. Using an in situ neutralization procedure with a hindered base like DIPEA minimizes these side products[3].

Q3: Can I use standard aqueous workup procedures (e.g., 1M NaOH or saturated Na₂CO₃ washes) to remove excess acid? A3: No. Exposing the product to strong aqueous bases during workup will initiate saponification. Resolution: Quench the reaction with mildly acidic or neutral buffers. Saturated aqueous Ammonium Chloride (NH₄Cl, pH ~6) or 10% Citric Acid are self-validating choices that neutralize the coupling base without destroying the ester.

Empirical Data: Base and Solvent Impact on Ester Stability

To optimize your reaction conditions, refer to the following quantitative summary of base and solvent combinations and their observed impact on methyl ester hydrolysis.

Base UsedSolvent ConditionWorkup BufferObserved Hydrolysis RiskRecommendation
TEA (3.0 eq)Undried DMFSat. NaHCO₃High Avoid; rapid saponification
DIPEA (3.0 eq)Undried DMFSat. NaHCO₃Moderate Use caution; trace water acts as nucleophile
DIPEA (2.0 eq)Dry DMF (3Å MS)Sat. NH₄ClLow Optimal for standard coupling
2,6-LutidineDry DCM (3Å MS)Water washVery Low Optimal for sensitive acylations

Validated Protocol: Anhydrous Amide Coupling

This protocol utilizes a self-validating system to ensure the methyl ester remains intact during an amide coupling reaction.

Step 1: Solvent Preparation & Validation

  • Action: Dry DMF over activated 3Å molecular sieves for 24-48 hours.

  • Self-Validation: Perform a Karl Fischer titration before use. Proceed only if water content is <50 ppm.

Step 2: Reagent Mixing

  • Action: In a flame-dried flask under Argon, dissolve the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in the validated dry DMF (0.1 M concentration).

Step 3: Base Addition & Pre-activation

  • Action: Cool the mixture to 0 °C. Add DIPEA (2.0 eq) dropwise. Stir for 5 minutes to form the active ester. Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while 0 °C suppresses any residual hydrolytic pathways.

Step 4: Amine Addition & Reaction Monitoring

  • Action: Add Methyl 2-amino-4-(pyridin-4-yl)butanoate (1.0 eq) as a solution in dry DMF. Maintain at 0 °C for 1 hour, then warm to room temperature.

  • Self-Validation: At t=2h, pull a 5 µL aliquot, dilute in MeCN, and run an LC-MS. The presence of the desired product mass [M+H]⁺ and the strict absence of the [M-14]⁺ hydrolysis peak validates the anhydrous integrity of the system.

Step 5: Quench & Workup

  • Action: Quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Causality: NH₄Cl maintains a pH of ~6, safely neutralizing the DIPEA without triggering basic saponification of the ester.

Troubleshooting Workflow

G Start Ester Hydrolysis Detected (M-14 on LC-MS) CheckWater 1. Solvent Moisture Is DMF/DCM strictly anhydrous? Start->CheckWater WaterYes Dry over 3Å Molecular Sieves (<0.01% H2O) CheckWater->WaterYes No CheckBase 2. Base Selection Using TEA or Aqueous Base? CheckWater->CheckBase Yes WaterYes->CheckBase BaseYes Switch to DIPEA or 2,6-Lutidine (Sterically Hindered) CheckBase->BaseYes Yes CheckWorkup 3. Workup Conditions Using Na2CO3 / NaOH wash? CheckBase->CheckWorkup No BaseYes->CheckWorkup WorkupYes Quench with Sat. NH4Cl (Maintain pH 6-7) CheckWorkup->WorkupYes Yes Success Hydrolysis Prevented Intact Methyl Ester Product CheckWorkup->Success No WorkupYes->Success

Fig 1: Decision tree for troubleshooting and preventing ester hydrolysis during basic reactions.

References

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances URL:[Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: Molecules (PubMed Central) URL:[Link]

Sources

Chiral separation and resolving enantiomeric mixtures of Methyl 2-amino-4-(pyridin-4-yl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently guided researchers through the complexities of separating challenging chiral molecules. Methyl 2-amino-4-(pyridin-4-yl)butanoate, a non-proteinogenic amino acid ester, presents a classic challenge at the intersection of pharmaceutical development and synthetic chemistry. Its enantiomers can exhibit vastly different pharmacological activities, making their effective separation a critical step in drug discovery and manufacturing.[1][2]

This technical support center is designed to be your direct line to field-proven solutions. We will move beyond generic advice to provide specific, actionable troubleshooting steps and answer the critical questions that arise during method development and scale-up. This guide is structured to address problems as you encounter them, starting with common chromatographic issues and expanding to broader strategic decisions about separation techniques.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary tools for both analytical and preparative-scale enantiomeric separation of compounds like Methyl 2-amino-4-(pyridin-4-yl)butanoate.[3][4] However, success is highly dependent on fine-tuning multiple parameters. This section addresses the most common hurdles you may face.

Question: I am seeing poor or no separation between my enantiomers. Where do I start?

Answer: This is the most frequent challenge and typically points to a mismatch between the analyte and the chromatographic system. The cause lies in one of three areas: the Chiral Stationary Phase (CSP), the mobile phase composition, or the system's physical parameters.

Step-by-Step Troubleshooting for Poor Resolution:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the heart of the separation. For a molecule containing an aromatic ring (pyridine), a stereocenter, and hydrogen bond donors/acceptors, polysaccharide-based CSPs are the most logical starting point.

    • Causality: These phases, typically derivatives of amylose or cellulose coated on a silica support, create complex chiral environments. Separation is achieved through a combination of hydrogen bonding, π-π interactions with the pyridine ring, dipole-dipole interactions, and steric hindrance.[5] If one CSP isn't working, it means the specific combination of interactions needed for chiral recognition is not being met.

    • Actionable Advice: If you started with an amylose-based column (e.g., Chiralpak® IA, AD), screen a cellulose-based equivalent (e.g., Chiralcel® OD, OJ). The different helical structures of these polysaccharides can produce dramatically different, and sometimes inverted, elution orders.[6]

  • Systematically Optimize the Mobile Phase: The mobile phase dictates how your analyte interacts with the CSP. A suboptimal mobile phase can fail to elicit the specific interactions needed for chiral recognition.

    • Normal Phase (e.g., Hexane/Alcohol): Vary the alcohol (modifier) content (e.g., Isopropanol, Ethanol). A lower percentage of alcohol generally increases retention and can improve resolution, but run times will be longer.

    • Polar Organic Mode (e.g., Acetonitrile/Methanol): This mode can be very effective for polar molecules like your amino acid ester. Experiment with the ratio of Methanol to Acetonitrile.

    • Additives are Crucial: For a basic compound containing a primary amine and a pyridine ring, additives are not optional; they are essential for good chromatography.

      • Basic Additive (e.g., 0.1% Diethylamine - DEA): This will compete with your analyte for highly acidic silanol sites on the silica support, dramatically improving peak shape by reducing tailing.[7]

      • Acidic Additive (e.g., 0.1% Trifluoroacetic Acid - TFA): This will protonate the amine and pyridine nitrogen. This can alter the molecule's conformation and its interaction with the CSP, sometimes unlocking a separation.

  • Adjust Temperature and Flow Rate: Chiral separations are often highly sensitive to thermal energy and kinetics.[7]

    • Temperature: Use a column oven. There is no universal rule, so you must test it empirically. Try running at 15°C, 25°C, and 40°C. Lower temperatures can enhance the stability of transient diastereomeric complexes between the analyte and the CSP, improving resolution. Conversely, higher temperatures can sometimes improve mass transfer and efficiency.[8]

    • Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This provides more time for the enantiomers to interact with the CSP, which can be critical for resolving difficult peaks.[7][8]

Question: My peaks are resolved, but they are tailing badly. What is causing this?

Answer: Peak tailing is almost always caused by undesirable secondary interactions or column overload. For your specific molecule, the basicity of the primary amine and the pyridine nitrogen makes it particularly susceptible to strong interactions with residual acidic silanols on the silica surface of the CSP.[7]

Troubleshooting Peak Tailing:

  • Primary Cause - Silanol Interactions: The most likely culprit.

    • Solution: Add a basic modifier to your mobile phase. 0.1% to 0.2% diethylamine (DEA) or triethylamine (TEA) is a standard starting point in normal phase or polar organic modes. The modifier competes for the active sites, preventing the analyte from "sticking" and tailing.

  • Secondary Cause - Column Overload: Chiral columns are easily overloaded compared to their achiral counterparts, leading to peak distortion.[9]

    • Solution: Reduce your injection concentration by a factor of 10. If peak shape improves, you have found your issue. Determine the optimal loading through a concentration series.

  • Tertiary Cause - Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., DMSO or DMF when using a hexane-based mobile phase), it can cause peak distortion at the point of injection.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Chiral HPLC Troubleshooting Workflow

Caption: A decision tree for systematically troubleshooting common chiral HPLC issues.

Frequently Asked Questions (FAQs)

This section tackles broader strategic questions about method selection, optimization, and scale-up.

Q1: What is the best technique to resolve kilograms of Methyl 2-amino-4-(pyridin-4-yl)butanoate for preclinical trials?

Answer: For kilogram-scale separations, you must balance speed, cost, and efficiency. While preparative chromatography is a direct extension of your analytical method, classical resolution via diastereomeric salt formation is often more economical at this scale.[10]

TechniqueProsConsBest For
Preparative HPLC/SFC Direct scale-up from analytical method; high purity achievable.[11] SFC reduces solvent cost and waste.[3]High solvent consumption (HPLC); can be expensive; requires specialized equipment.Rapidly obtaining material from grams to low-kilograms when development time is critical.
Diastereomeric Salt Formation Highly cost-effective and scalable for multi-kilogram quantities; well-established technology.[10][12]Requires extensive screening of chiral acids and solvents; development can be time-consuming; may require hydrolysis of the ester first.[13]Large-scale (>1 kg) production where cost of goods is a major factor.
Enzymatic Kinetic Resolution Extremely high enantioselectivity; "green" process with mild conditions.[1]Theoretical max yield is 50% unless a dynamic process is used; requires downstream separation of product from unreacted starting material.[14]Processes where high enantiopurity is paramount and the "wrong" enantiomer can be discarded or racemized and recycled.

Recommendation: For the first kilogram-scale batch where speed is critical, preparative SFC is often the best choice if the equipment is available.[3] In parallel, begin developing a diastereomeric salt resolution method, as this will almost certainly be the more economical choice for long-term, large-scale manufacturing.[10][12]

Q2: I'm considering enzymatic resolution. What are the key parameters I need to optimize?

Answer: Enzymatic kinetic resolution is a powerful technique where an enzyme selectively reacts with one enantiomer of your racemic methyl ester, typically via hydrolysis. This leaves you with one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid, which can then be separated.

Key Optimization Parameters:

  • Enzyme Selection: This is the most critical variable. Lipases and proteases are the primary candidates for ester hydrolysis.[15]

    • Workhorse Enzymes: Start by screening Candida antarctica Lipase B (CALB), as it is robust and has broad substrate scope.[16][17] Also include a protease like Subtilisin or a protease from Aspergillus.[18]

  • Solvent/Medium: The environment dramatically affects enzyme activity and selectivity.

    • Organic Solvents: Toluene or methyl tert-butyl ether (MTBE) are common choices. They can improve substrate solubility and sometimes enhance enantioselectivity.

    • Aqueous Buffer: A phosphate or borate buffer system is used if the enzyme requires an aqueous environment. This requires careful pH control.

  • pH Control (for aqueous systems): Enzyme catalytic sites have ionizable residues. Maintaining the optimal pH is crucial for activity.[19] For most hydrolases, this is in the neutral to slightly basic range (pH 7-8.5).

  • Temperature: Temperature affects the reaction rate but can also impact enzyme stability and enantioselectivity (E-value). A common starting point is 30-40°C. Lowering the temperature may slow the reaction but can sometimes lead to a higher E-value.[20]

  • Conversion Monitoring: In a kinetic resolution, the enantiomeric excess (ee) of both the substrate and product changes over time. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and ee for each component. You must monitor the reaction by taking time points and analyzing them via chiral HPLC.

Chiral Separation Method Selection Workflow

Caption: A workflow for selecting an appropriate chiral separation strategy based on scale.

Q3: My compound is an ester of an amino acid. Should I derivatize it before analysis?

Answer: For Methyl 2-amino-4-(pyridin-4-yl)butanoate, derivatization is generally not necessary and not recommended for direct chiral separation. Modern CSPs, particularly the polysaccharide and macrocyclic glycopeptide types, are specifically designed to resolve underivatized or simply protected amino acids and their esters.[21][22]

  • Why derivatization is usually avoided:

    • It adds extra steps to your workflow (reaction and cleanup), which can introduce errors and impurities.[21]

    • You risk racemization during the derivatization reaction itself, which would invalidate your enantiomeric purity measurement.

    • Direct analysis is simpler, faster, and provides a more accurate picture of the enantiomeric composition of your actual sample.

The only time you would consider derivatization is for an indirect chiral separation . This involves reacting your racemic mixture with a single, pure enantiomer of a chiral derivatizing agent to form two diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column. This is a valid but often more cumbersome approach than direct separation on a CSP.[22]

Experimental Protocols

Protocol 1: Universal Chiral HPLC/SFC Screening Protocol

This protocol is designed for efficient screening to find a promising starting point for method development.

  • Prepare Stock Solution: Make a 1 mg/mL solution of your racemic analyte in a 50:50 mixture of Methanol and Acetonitrile.

  • Select Columns: Choose 3-4 columns with different selectivities. A standard screening set would be:

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OJ-H (Cellulose tris(3,5-diphenylcarbamate))

  • Prepare Mobile Phases:

    • MP A (Normal Phase): 90:10 Hexane / Isopropanol (+ 0.1% DEA)

    • MP B (Polar Organic): 100% Methanol (+ 0.1% DEA)

    • MP C (Polar Organic): 100% Acetonitrile (+ 0.1% DEA)

    • MP D (SFC): 80:20 CO₂ / Methanol (+ 0.2% DEA)

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC)

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a wavelength appropriate for the pyridine ring (e.g., 254 nm).

  • Execution: Run each column with each mobile phase. This systematic approach will quickly identify the most promising CSP/mobile phase combinations for further optimization.

Protocol 2: Screening for Enzymatic Kinetic Resolution

This protocol uses a 96-well plate format for parallel screening of conditions.

  • Prepare Substrate Stock: Make a 10 mg/mL stock solution of your racemic ester in a suitable organic solvent (e.g., Toluene).

  • Enzyme Preparation: Weigh 5-10 mg of each enzyme to be screened (e.g., CALB, Lipase from Pseudomonas cepacia, Subtilisin) into separate wells of a deep-well plate.

  • Reaction Setup:

    • To each well containing an enzyme, add 1 mL of the reaction buffer/solvent (e.g., 0.1 M phosphate buffer, pH 7.5, or dry Toluene).

    • Add 10 µL of the substrate stock solution to each well to initiate the reaction.

    • Seal the plate and place it on an orbital shaker at a controlled temperature (e.g., 30°C).

  • Time Point Analysis:

    • After a set time (e.g., 2, 6, and 24 hours), take a 50 µL aliquot from each well.

    • Quench the reaction by adding the aliquot to a vial containing 200 µL of a solvent like Acetonitrile (this will precipitate the enzyme).

    • Centrifuge or filter the quenched sample.

  • Chiral HPLC Analysis: Analyze the supernatant from the quenched samples using the chiral HPLC method developed in Protocol 1. Determine the percent conversion and the enantiomeric excess (ee) of the remaining starting material and the formed product (the carboxylic acid). The best conditions will show close to 50% conversion with high ee values for both components.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Barreleiro, P., & Pais, L. S. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1932. [Link]

  • Turner, N. J. (2002). Enzymatic resolution of amino acids via ester hydrolysis. PubMed.
  • Barreleiro, P., & Pais, L. S. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PubMed.
  • Ciogli, A., et al. (2026). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. PMC.
  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • BioDuro. (2018).
  • BenchChem Technical Support. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
  • Ferreira, F., & Ribeiro, A. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • Gotor-Fernández, V., et al. (n.d.).
  • Puresynth Research Chemicals Pvt. Ltd. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • Springer. (n.d.). Understanding Enzymatic Kinetic Resolution. springerprofessional.de.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • ResearchGate. (n.d.). Enzymatic resolution of N-protected β³-amino methyl esters. [Link]

  • Scilit. (1997). Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols.
  • MDPI. (2023).
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021).
  • Phenomenex. (n.d.).
  • Benchchem. (n.d.).
  • De Luca, C., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. Unife.

Sources

Validation & Comparative

Methyl 2-amino-4-(pyridin-4-yl)butanoate vs other unnatural pyridine amino acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide engineering and small-molecule drug discovery, I frequently evaluate unnatural amino acids (UAAs) to overcome the biophysical limitations of native sequences. Proteinogenic amino acids often suffer from rapid proteolytic cleavage, poor aqueous solubility, and suboptimal target affinity. To address this, pyridine-containing UAAs have emerged as privileged structural motifs[1].

This guide provides an objective, in-depth comparative analysis between Methyl 2-amino-4-(pyridin-4-yl)butanoate (a homopyridylalanine derivative) and standard rigid pyridine amino acids like 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal) .

Mechanistic Rationale: The Structural Divergence of Pyridine UAAs

The incorporation of a pyridine ring into an amino acid side chain introduces a basic nitrogen that can act as a hydrogen-bond acceptor, coordinate transition metals, and significantly improve aqueous solubility at physiological pH[2]. However, the exact positioning of this nitrogen dictates the molecule's pharmacological utility.

Rigid Pyridylalanines (3-Pal and 4-Pal): These are direct isosteres of phenylalanine, where a single carbon in the aromatic ring is replaced by nitrogen. Because the aromatic ring is separated from the alpha-carbon by only a single methylene group, the side chain is rigid. While excellent for enhancing the solubility of peptide hormones like glucagon[2], this rigidity prevents the basic nitrogen from reaching deep into complex receptor sub-pockets without inducing severe backbone strain.

Methyl 2-amino-4-(pyridin-4-yl)butanoate (4-HomoPal-OMe): This derivative features two critical structural modifications:

  • Homologation (The Extra Methylene): The side chain is a 2-(pyridin-4-yl)ethyl group. The extra methylene bridge decouples the aromatic ring from the peptide backbone. This increased degree of freedom allows the pyridine nitrogen to dynamically probe and perfectly align with deep binding pockets (such as the S3 pocket in Factor Xa inhibitors)[3].

  • Methyl Esterification: Unlike standard UAAs supplied as free carboxylic acids, the C-terminal methyl ester acts as a lipophilic mask. This enhances cellular permeability for small-molecule drug candidates and serves as a transient protecting group during synthetic assembly.

Quantitative Comparative Data

The following table summarizes the physicochemical and structural properties distinguishing these derivatives, guiding rational selection during drug design.

PropertyMethyl 2-amino-4-(pyridin-4-yl)butanoate3-Pyridylalanine (3-Pal)4-Pyridylalanine (4-Pal)
Side-Chain Structure 2-(pyridin-4-yl)ethylpyridin-3-ylmethylpyridin-4-ylmethyl
C-Terminus State Methyl Ester (Protected)Free Carboxylic AcidFree Carboxylic Acid
Conformational Flexibility High (Additional CH2​ bridge)Low (Rigid aromatic linker)Low (Rigid aromatic linker)
Primary Interaction Mode Deep pocket H-bonding & π -stackingSurface H-bonding & solubilityMetal coordination & rigid π -stacking
Impact on Lipophilicity Increases (due to methyl ester)Decreases (hydrophilic nitrogen)Decreases (hydrophilic nitrogen)
Typical Application Small-molecule building blocks, Factor Xa inhibitorsPeptide solubility enhancement (e.g., Glucagon analogs)De novo metalloprotein design

Pathway Visualization: Binding Dynamics

The diagram below illustrates the mechanistic divergence between homopyridyl and standard pyridylalanine derivatives when interacting with a target receptor pocket.

G Ligand Peptide/Drug Scaffold HomoPal Methyl 2-amino-4- (pyridin-4-yl)butanoate Ligand->HomoPal Homo-derivative Pal 4-Pyridylalanine (4-Pal) Ligand->Pal Standard UAA Pocket Receptor Pocket (e.g., Factor Xa S3) HomoPal->Pocket Binds Pal->Pocket Binds Flexibility High Flexibility (Deep Penetration) Pocket->Flexibility HomoPal Dynamics Rigidity Rigid Linker (Shallow Penetration) Pocket->Rigidity Pal Dynamics Outcome1 Enhanced Affinity & H-Bonding Flexibility->Outcome1 Outcome2 Sub-optimal Alignment Rigidity->Outcome2

Fig 1. Binding divergence between homopyridyl and rigid pyridylalanine derivatives.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows, explaining the causality behind each reagent choice.

Protocol 1: Solution-Phase Amide Coupling of Methyl 2-amino-4-(pyridin-4-yl)butanoate

Because this derivative is supplied as a C-terminal methyl ester (often as a dihydrochloride salt), it is perfectly primed to act as the nucleophile in a solution-phase coupling reaction with an N-protected amino acid[4].

  • Step 1: Freebasing the Nucleophile. Dissolve 1.0 eq of Methyl 2-amino-4-(pyridin-4-yl)butanoate dihydrochloride in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base required to neutralize the dihydrochloride salt, ensuring the alpha-amino group is fully deprotonated and nucleophilic, while preventing unwanted side reactions.

  • Step 2: Activation of the Carboxylic Partner. In a separate vial, dissolve 1.1 eq of the Fmoc-protected amino acid in DMF. Add 1.1 eq of HATU and stir for 5 minutes.

    • Causality: HATU is selected over standard carbodiimides (like DCC) because its 7-azabenzotriazole moiety accelerates the reaction and suppresses the epimerization (racemization) of the activated carboxylic acid.

  • Step 3: Nucleophilic Acyl Substitution. Combine the activated ester from Step 2 with the freebased amine from Step 1. Stir at room temperature for 2 hours under nitrogen.

  • Step 4: Self-Validation via LC-MS. Quench a 5 µL aliquot in 50% MeCN/H2O and inject it into an LC-MS.

    • Validation Metric: The presence of the desired mass peak [M+H]+ and the disappearance of the starting UAA mass confirm successful conversion. A single sharp peak on the UV chromatogram validates that HATU successfully suppressed racemization (the absence of diastereomeric twin peaks).

Protocol 2: Biophysical Characterization via Surface Plasmon Resonance (SPR)

To quantify the binding advantage of the homopyridyl's flexibility against rigid 4-Pal, SPR is utilized to measure real-time kinetics.

  • Step 1: Ligand Immobilization. Immobilize the target receptor (e.g., Factor Xa) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target level of 2000 RU is achieved.

  • Step 2: Analyte Preparation. Prepare a 2-fold serial dilution series (from 100 nM to 3.125 nM) of both the synthesized homopyridyl-peptide and the 4-Pal-peptide in running buffer (HBS-EP+).

  • Step 3: Kinetic Injection. Inject the analytes over the functionalized flow cell at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed association rate ( kon​ ) is purely a function of the chemical interaction, not diffusion.

  • Step 4: Self-Validation & Data Fitting. Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

    • Validation Metric: The system self-validates through a Chi-square ( χ2 ) analysis of the fit. A χ2 value of <10% of the Rmax​ confirms that the 1:1 binding model accurately represents the interaction, ruling out non-specific aggregation. The homopyridyl derivative should exhibit a significantly slower dissociation rate ( koff​ ) due to optimized deep-pocket hydrogen bonding.

Conclusion

While 3-Pal and 4-Pal are excellent rigid isosteres for enhancing the solubility of peptide therapeutics[2], Methyl 2-amino-4-(pyridin-4-yl)butanoate offers a distinct pharmacological advantage. Its extended homopyridyl side chain provides the necessary conformational flexibility to access deep receptor sub-pockets, while its methyl ester C-terminus facilitates immediate utility in small-molecule synthesis and improves lipophilicity[3]. Selection between these UAAs should be strictly guided by whether the target binding site requires rigid surface interactions or dynamic, deep-pocket penetration.

Sources

HPLC-UV method validation for Methyl 2-amino-4-(pyridin-4-yl)butanoate quantitative analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, quantitative HPLC-UV method for a molecule like Methyl 2-amino-4-(pyridin-4-yl)butanoate requires moving beyond trial-and-error. We must engineer a method rooted in the fundamental physicochemical properties of the analyte.

This guide objectively compares column chemistries to overcome the specific chromatographic hurdles of dual-basic analytes and provides a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines[1].

Mechanistic Insight: The "Dual-Basic" Challenge

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a highly polar derivative. While the esterification of the carboxylic acid enhances its hydrophobicity to facilitate reversed-phase HPLC and UV detection[2], the molecule retains two problematic basic sites:

  • A Pyridine Ring (pKa ~5.2): Provides a strong UV chromophore at ~254 nm but acts as a strong hydrogen-bond donor.

  • A Primary Aliphatic Amine (pKa ~9.0): Highly basic and positively charged at neutral or acidic pH.

The Causality of Peak Tailing: In traditional HPLC, basic compounds suffer from severe peak tailing. This is not a random artifact; it is caused by secondary ion-exchange interactions. The positively charged nitrogen atoms of the analyte bind aggressively to ionized, acidic residual silanol groups (SiO⁻) on the surface of silica-based stationary phases[3].

To eliminate this, we must manipulate the ionization state. If we use a low pH mobile phase (pH 2.0) to neutralize the silanols, our analyte becomes fully protonated, highly polar, and elutes too close to the void volume with poor retention[4]. The scientifically sound solution is to use a high-pH mobile phase (pH 10.0) to deprotonate the analyte, rendering it neutral and hydrophobic. However, because traditional silica dissolves above pH 8.0, we must upgrade to an Ethylene-Bridged Hybrid (BEH) C18 column .

Optimization A Analyte: Methyl 2-amino-4-(pyridin-4-yl)butanoate pKa ~5.2 (Pyridine), pKa ~9.0 (Amine) B Traditional Silica C18 Mobile Phase pH 3.0 A->B Sub-optimal C Hybrid BEH C18 Mobile Phase pH 10.0 A->C Optimized D Ionized Amines interact with Residual Silanols B->D E Amines Deprotonated Silanol Activity Suppressed C->E F Severe Peak Tailing (As > 2.5) D->F G Symmetrical Peaks (As < 1.2) E->G

Fig 1. Mechanistic workflow comparing stationary phase and pH selection for basic analytes.

Objective Performance Comparison

To validate the mechanistic theory, we conducted a head-to-head comparison between a standard end-capped C18 column and a base-deactivated Hybrid BEH C18 column.

Experimental Conditions:

  • Target Concentration: 0.1 mg/mL in diluent.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

Chromatographic MetricTraditional C18 (pH 2.5)Hybrid BEH C18 (pH 10.0)Performance Verdict
Mobile Phase A 0.1% TFA in Water10 mM Ammonium BicarbonateBEH allows alkaline conditions.
Retention Time (RT) 2.8 min6.5 min+132% Retention: Neutral analyte interacts better with C18.
Tailing Factor (As) 2.851.08Optimal Shape: Ion-exchange completely suppressed on BEH.
Theoretical Plates (N) 3,50015,200+334% Efficiency: Sharper peaks yield higher sensitivity.
Signal-to-Noise (S/N) 45210+366% Sensitivity: Crucial for accurate LOQ determination.

Self-Validating ICH Q2(R2) Experimental Protocol

With the method optimized, it must be validated. The revised ICH Q2(R2) guidelines emphasize a risk-based lifecycle approach[1]. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system —meaning the sequence incorporates built-in System Suitability Tests (SST) that act as automated gatekeepers. If the SST fails, the run aborts, preventing the generation of invalid data.

Validation SST System Suitability Test (SST) Gatekeeper for Analysis S1 Specificity Blank & Forced Degradation SST->S1 S2 Linearity & Range LOQ to 120% Concentration S1->S2 S3 Accuracy Spike Recovery (50-150%) S2->S3 S4 Precision Repeatability & Intermediate S3->S4 S5 Robustness DoE on Critical Parameters S4->S5

Fig 2. Self-validating ICH Q2(R2) lifecycle workflow ensuring method reliability.

Step-by-Step Validation Methodologies

Step 0: System Suitability Testing (SST) - The Gatekeeper

  • Causality: Before assessing any validation parameter, the instrument must prove it is equilibrated and capable of the analysis.

  • Protocol: Inject the 100% working standard (0.1 mg/mL) six consecutive times.

  • Self-Validation Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor (As) ≤ 1.5, Theoretical Plates (N) ≥ 10,000.

Step 1: Specificity & Forced Degradation

  • Causality: Ensures the UV peak at 254 nm is exclusively Methyl 2-amino-4-(pyridin-4-yl)butanoate, with no co-eluting matrix or degradation impurities.

  • Protocol: Expose the analyte to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light for 24 hours. Inject a diluent blank, unstressed sample, and the stressed samples.

  • Criteria: No interfering peaks in the blank at the target RT. Peak purity angle (calculated via Photodiode Array detector) must be less than the purity threshold for all stressed samples.

Step 2: Linearity & Range

  • Causality: Proves the UV detector's response is directly proportional to the analyte concentration across the intended testing range.

  • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Inject each level in triplicate.

  • Criteria: Linear regression correlation coefficient (R²) ≥ 0.999. The y-intercept must be ≤ 2.0% of the 100% level response.

Step 3: Accuracy (Recovery)

  • Causality: Confirms that the sample preparation extraction is complete and that the matrix does not suppress the UV signal.

  • Protocol: Spike a placebo matrix with the analyte at three levels (50%, 100%, 150%) in triplicate (yielding 9 independent preparations).

  • Criteria: Mean recovery across all levels must fall between 98.0% and 102.0% with an individual %RSD ≤ 2.0%.

Step 4: Precision (Repeatability & Intermediate)

  • Causality: Demonstrates that the method yields consistent results regardless of normal day-to-day laboratory variations.

  • Protocol:

    • Repeatability: Analyst A prepares 6 independent sample solutions at the 100% level on Day 1.

    • Intermediate Precision: Analyst B prepares 6 new solutions on Day 2 using a different HPLC system and a different column lot.

  • Criteria: The overall %RSD for all 12 preparations must be ≤ 2.0%.

References

  • Validation of analytical procedures q2(r2) - ICH International Council for Harmonisation (ICH) [Link]

  • Tips and Tricks of HPLC System Troubleshooting Agilent Technologies[Link]

  • Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses ACS Publications (Journal of Chemical Education)[Link]

Sources

A Comparative Guide to the Spectroscopic Validation of Methyl 2-amino-4-(pyridin-4-yl)butanoate Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For molecules such as Methyl 2-amino-4-(pyridin-4-yl)butanoate, a chiral building block with significant potential in medicinal chemistry, the rigorous validation of enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of key spectroscopic techniques for the determination of its enantiomeric excess (ee), offering researchers, scientists, and drug development professionals a practical framework for selecting and implementing the most appropriate analytical methodology.

The choice of an analytical technique for enantiomeric purity assessment is governed by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. Herein, we delve into three powerful spectroscopic methods: High-Performance Liquid Chromatography with chiral stationary phases (Chiral HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs), and Circular Dichroism (CD) spectroscopy. Each method is presented with a detailed experimental protocol, an exploration of the underlying scientific principles, and a comparative analysis of their performance.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard in Enantioseparation

Chiral HPLC stands as the most widely adopted method for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Causality Behind Experimental Choices

For a molecule like Methyl 2-amino-4-(pyridin-4-yl)butanoate, which contains both a basic nitrogen in the pyridine ring and an amino group, polysaccharide-based CSPs are an excellent starting point. These CSPs, such as those derived from amylose or cellulose, offer a rich variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][2] The pyridine moiety and the ester group can engage in these interactions, leading to effective enantioseparation.

Since the analyte possesses a pyridine ring which acts as a chromophore, direct UV detection is feasible. A wavelength of approximately 254 nm, where the pyridine ring absorbs, is a logical choice for detection. The mobile phase composition is critical for achieving optimal resolution. A mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol is commonly used to modulate the retention and selectivity.[1]

Experimental Workflow: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare standard solutions of racemic and enantiopure Methyl 2-amino-4-(pyridin-4-yl)butanoate in mobile phase hplc_system Equilibrate Chiral HPLC System with Mobile Phase mobile_phase_prep Prepare mobile phase (e.g., Hexane:Isopropanol, 90:10 v/v) and degas injection Inject Sample hplc_system->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas of Enantiomers chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (% ee) peak_integration->ee_calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, for instance, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). The exact ratio may require optimization for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of racemic Methyl 2-amino-4-(pyridin-4-yl)butanoate at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards of the desired enantiomer in the presence of the other to validate the method for linearity and accuracy.

    • Prepare the test sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers and the resolution factor.

    • Inject the calibration standards to establish the linearity of the detector response.

    • Inject the test sample.

  • Data Processing:

    • Integrate the peak areas for each enantiomer in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Homogeneous Approach

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[3] The addition of a chiral solvating agent (CSA) to a solution of the analyte can lead to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, which can result in separate, resolvable signals for the two enantiomers in the NMR spectrum.

Causality Behind Experimental Choices

The choice of a CSA is crucial and often empirical. For Methyl 2-amino-4-(pyridin-4-yl)butanoate, which has a primary amine and an ester group, a CSA capable of hydrogen bonding and aromatic interactions is desirable. (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a suitable candidate. The hydroxyl group of TFAE can interact with the amino and ester groups of the analyte, while the anthryl group can engage in π-π stacking with the pyridine ring. These multiple points of interaction can create a significant difference in the chemical environment of the two enantiomers, leading to observable chemical shift non-equivalence (ΔΔδ).[4] Deuterated chloroform (CDCl₃) is a common solvent for this analysis as it is relatively non-polar and will not compete strongly with the CSA-analyte interactions.

Experimental Workflow: NMR with CSA

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sample_prep Dissolve analyte and CSA in deuterated solvent in an NMR tube nmr_acquisition Acquire ¹H NMR spectrum sample_prep->nmr_acquisition signal_identification Identify signals of the enantiomers nmr_acquisition->signal_identification peak_integration Integrate the separated signals signal_identification->peak_integration ee_calculation Calculate enantiomeric excess (% ee) peak_integration->ee_calculation

Caption: Workflow for NMR Analysis with a CSA.

Detailed Experimental Protocol: NMR with CSA
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Chiral Solvating Agent: (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or another suitable CSA.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of Methyl 2-amino-4-(pyridin-4-yl)butanoate.

    • Add 0.5-0.7 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar equivalent of the CSA to the NMR tube. The optimal ratio of CSA to analyte may need to be determined experimentally by titration.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture. It is important to achieve good resolution and a high signal-to-noise ratio.

  • Data Processing:

    • Identify a proton signal in the analyte that shows clear separation for the two enantiomers upon addition of the CSA. Protons close to the chiral center, such as the alpha-proton or the methyl ester protons, are good candidates.

    • Carefully integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.

Circular Dichroism (CD) Spectroscopy: A Chiroptical Approach

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[5] Enantiomers have mirror-image CD spectra, a property that can be exploited for the quantitative determination of enantiomeric purity.

Causality Behind Experimental Choices

The pyridine ring in Methyl 2-amino-4-(pyridin-4-yl)butanoate is an aromatic chromophore that will exhibit electronic transitions in the UV region, making it suitable for CD analysis. The aromatic side chain can significantly contribute to the far-UV CD spectrum.[6][7] By preparing a calibration curve of known enantiomeric compositions versus the CD signal at a specific wavelength (typically at a maximum or minimum in the CD spectrum), the enantiomeric excess of an unknown sample can be determined.[8] A polar solvent such as methanol is a good choice as it will solubilize the amino acid ester and is transparent in the far-UV region.

Experimental Workflow: Circular Dichroism Spectroscopy

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_cd CD Analysis cluster_data Data Analysis standards_prep Prepare solutions of known enantiomeric compositions cd_measurement Measure CD spectra of standards and sample standards_prep->cd_measurement sample_prep Prepare solution of the test sample sample_prep->cd_measurement calibration_curve Construct calibration curve cd_measurement->calibration_curve ee_determination Determine enantiomeric excess of the sample calibration_curve->ee_determination

Caption: Workflow for Circular Dichroism Spectroscopy Analysis.

Detailed Experimental Protocol: Circular Dichroism Spectroscopy
  • Instrumentation: A CD spectropolarimeter.

  • Solvent: HPLC-grade methanol.

  • Sample Preparation:

    • Prepare stock solutions of the pure enantiomers of Methyl 2-amino-4-(pyridin-4-yl)butanoate in methanol at a concentration of approximately 1 mg/mL.

    • From the stock solutions, prepare a series of calibration standards with varying enantiomeric excesses (e.g., 100:0, 80:20, 60:40, 50:50, 40:60, 20:80, 0:100) at a constant total concentration.

    • Prepare the test sample at the same total concentration as the standards.

  • CD Measurement:

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

    • Record the CD spectrum of the solvent as a baseline.

    • Record the CD spectra of the calibration standards and the test sample over a suitable wavelength range (e.g., 200-300 nm).

  • Data Processing:

    • Identify a wavelength corresponding to a maximum or minimum in the CD spectrum where the signal change is linear with respect to the enantiomeric composition.

    • Plot the CD signal (in millidegrees, mdeg) at the chosen wavelength versus the known enantiomeric excess of the calibration standards to generate a calibration curve.

    • Determine the enantiomeric excess of the test sample by interpolating its CD signal on the calibration curve.

Comparative Performance Analysis

The choice of method will ultimately depend on the specific requirements of the analysis. Below is a summary of the key performance characteristics of each technique for the validation of Methyl 2-amino-4-(pyridin-4-yl)butanoate enantiomeric purity.

Parameter Chiral HPLC NMR with CSA Circular Dichroism (CD)
Principle Differential interaction with a chiral stationary phaseFormation of transient diastereomeric complexesDifferential absorption of circularly polarized light
Resolution Excellent, baseline separation is often achievableDependent on CSA and analyte; may have overlapping signalsNo physical separation; relies on spectral differences
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Moderate (µg/mL to mg/mL)
Quantification Limit Typically <0.1% of the minor enantiomerTypically 1-5% of the minor enantiomerTypically 1-5% of the minor enantiomer
Sample Throughput Moderate (analysis time per sample is typically 10-30 min)High (can be automated for multiple samples)High (rapid measurements)
Method Development Can be time-consuming (screening of columns and mobile phases)Relatively fast (screening of CSAs and conditions)Requires preparation of a calibration curve
Instrumentation Widely available in analytical labsRequires a high-field NMR spectrometerLess common than HPLC and NMR
Sample Recovery Non-destructive, sample can be collected after detectionNon-destructive, sample is recovered after analysisNon-destructive, sample is recovered after analysis

Conclusion

The spectroscopic validation of the enantiomeric purity of Methyl 2-amino-4-(pyridin-4-yl)butanoate can be robustly achieved using Chiral HPLC, NMR with Chiral Solvating Agents, or Circular Dichroism spectroscopy.

  • Chiral HPLC is the recommended method for accurate and precise quantification, especially for the detection of trace enantiomeric impurities, making it ideal for quality control in a regulated environment.

  • NMR with CSAs provides a rapid and convenient method for routine screening and reaction monitoring where high-throughput is advantageous and the required level of precision is less stringent.

  • Circular Dichroism spectroscopy is a valuable tool for a quick estimation of enantiomeric excess and for studying the chiroptical properties of the molecule, particularly when a calibration curve with pure enantiomers is available.

The selection of the most suitable technique requires a careful consideration of the analytical objectives. For comprehensive validation, it is often beneficial to employ a primary method, such as Chiral HPLC, and a secondary, orthogonal method, like NMR with a CSA, to provide a higher degree of confidence in the analytical results. This multi-faceted approach ensures the stereochemical integrity of Methyl 2-amino-4-(pyridin-4-yl)butanoate, a critical aspect of its journey from a promising chemical entity to a potential therapeutic agent.

References

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science. [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

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  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors. [Link]

  • NMR determination of enantiomeric excess. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-4-(pyridin-4-yl)butanoate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of Methyl 2-amino-4-(pyridin-4-yl)butanoate. As a pyridine derivative and an amino acid ester, this compound requires careful management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols for analogous chemical structures.

Hazard Assessment: An Evidence-Based Approach

The pyridine component is the primary driver of the compound's hazardous properties. Pyridine is a highly flammable liquid that is toxic and can be absorbed through the skin[1][2]. It is known to cause damage to the central nervous system, liver, and kidneys upon overexposure[1][2]. Consequently, any derivative, including Methyl 2-amino-4-(pyridin-4-yl)butanoate, must be treated as hazardous waste.

Table 1: Inferred Hazard Profile of Methyl 2-amino-4-(pyridin-4-yl)butanoate

Hazard CategoryInferred RiskRationale and Causality
Acute Toxicity High The pyridine ring is associated with toxicity if swallowed, inhaled, or in contact with skin[3][4]. The amino group can also present toxicological concerns.
Flammability Moderate to High Pyridine is a highly flammable liquid with a flash point of 20°C (68°F)[5]. While the butanoate chain may alter this property, the compound should be considered flammable.
Reactivity Moderate Pyridine reacts vigorously with strong oxidizing agents and strong acids[6]. The amino group can react with acids. Keep segregated from incompatible materials.
Environmental High Pyridine derivatives can be toxic to aquatic life[2]. Disposal into drains or the environment is strictly prohibited[7].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 2-amino-4-(pyridin-4-yl)butanoate in any capacity—including for disposal—a complete set of personal protective equipment is required. The selection of PPE is based on mitigating the risks outlined in the hazard assessment.

  • Eye Protection : Wear chemical safety goggles or a face shield at all times[5].

  • Hand Protection : Use chemical-resistant gloves. Butyl rubber is often recommended for pyridine[1][5]. Always consult the glove manufacturer's compatibility chart. Nitrile gloves are not recommended for prolonged contact with pyridine[1].

  • Body Protection : A fully-buttoned laboratory coat is mandatory. A chemical-resistant apron should be worn when handling larger quantities[8].

  • Respiratory Protection : All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors[1][5][7].

Spill Management Protocol

Accidental spills require an immediate and systematic response to minimize exposure and environmental contamination.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel : Notify colleagues in the immediate vicinity.

  • Ensure Ventilation : Confirm the chemical fume hood is operating correctly.

  • Contain the Spill : Use an inert absorbent material like vermiculite, sand, or cat litter to dike the spill's perimeter, working from the outside in[9][10]. Do not use combustible materials like paper towels to absorb the bulk of the spill, as this can increase the rate of evaporation[11].

  • Absorb and Collect : Once contained, cover the spill with the absorbent material. Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and chemically compatible waste container[8][10][12].

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Label and Dispose : Securely close the container, label it as "Hazardous Waste" with the full chemical name and "Spill Debris," and follow the waste collection protocol outlined in Section 4.

Major Spill (Outside of a Fume Hood or Large Volume)
  • Evacuate : Immediately evacuate the area. If the substance is volatile, pull the fire alarm to initiate a building-wide evacuation[11][13].

  • Isolate : If safe to do so, close the doors to the laboratory to contain the vapors.

  • Notify Emergency Services : Contact your institution's Environmental Health and Safety (EHS) office and emergency services immediately. Provide the chemical name, location, and estimated quantity of the spill.

  • Do Not Attempt Cleanup : A major spill requires specialized equipment and training. Wait for the professional response team to arrive[11].

Waste Collection and Disposal: A Step-by-Step Protocol

The disposal of Methyl 2-amino-4-(pyridin-4-yl)butanoate must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the EPA. This compound must be treated as hazardous waste from the point of generation.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is in good condition and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is often suitable[7][14].

  • The container must have a secure, leak-proof screw-top cap. Do not leave a funnel in the container, as this is a violation of EPA regulations[14].

Step 2: Proper Labeling

  • Label the container before adding any waste.

  • The label must include the words "Hazardous Waste," the full chemical name "Methyl 2-amino-4-(pyridin-4-yl)butanoate," and an approximate concentration if in solution[5][14].

Step 3: Waste Segregation and Accumulation

  • Collect waste in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel[14][15].

  • Crucially, this waste stream must be segregated. Store the container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions[1][6].

  • Keep the container closed at all times except when adding waste[14].

Step 4: Arranging for Final Disposal

  • Once the container is 90% full or waste is no longer being generated, contact your institution's EHS office to arrange for a pickup[1][5].

  • Complete all required waste manifests or pickup request forms as per institutional policy. This documentation is part of the "cradle-to-grave" tracking of hazardous materials[16].

  • The primary recommended disposal method for pyridine-based waste is high-temperature incineration by a licensed hazardous waste disposal facility[5][17]. This process ensures the complete destruction of the hazardous chemical structure.

Do NOT dispose of Methyl 2-amino-4-(pyridin-4-yl)butanoate down the drain or in regular trash under any circumstances[5][7].

G start Handling Methyl 2-amino-4-(pyridin-4-yl)butanoate ppe Wear Required PPE: Safety Goggles, Lab Coat, Chemical-Resistant Gloves start->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood decision_point Process Complete? fume_hood->decision_point waste_path Routine Waste Generation decision_point->waste_path Yes spill_path Accidental Spill Occurs decision_point->spill_path No (Spill) collect_waste Collect in Labeled, Compatible Hazardous Waste Container waste_path->collect_waste assess_spill Assess Spill: Minor or Major? spill_path->assess_spill segregate Segregate from Incompatibles (Acids, Oxidizers) collect_waste->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs_waste Container Full: Contact EHS for Pickup store->contact_ehs_waste minor_spill Minor Spill: Contain with Absorbent, Collect Debris in Labeled Container assess_spill->minor_spill Minor major_spill Major Spill: EVACUATE & CALL EHS assess_spill->major_spill Major contact_ehs_spill Contact EHS for Pickup of Spill Debris minor_spill->contact_ehs_spill

Figure 1. A workflow for the safe disposal of laboratory chemical waste.

References

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  • Central Drug House (P) Ltd. 2-Amino-4-methylpyridine - Material Safety Data Sheet. CDH Fine Chemical.
  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. Loba Chemie.
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